molecular formula C5H7N3O2 B015044 6-Amino-3-methyluracil CAS No. 21236-97-5

6-Amino-3-methyluracil

Numéro de catalogue: B015044
Numéro CAS: 21236-97-5
Poids moléculaire: 141.13 g/mol
Clé InChI: JGAVPFNFAUWIJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Amino-3-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-amino-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVPFNFAUWIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355712
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-97-5
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 6-Amino-3-methyluracil in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-3-methyluracil and its close structural analogs in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on presenting available data for the closely related compound 6-aminouracil, outlining a detailed experimental protocol for solubility determination, and providing visual aids to understand the experimental workflow. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development.

Understanding the Solubility of Uracil Derivatives

The solubility of pyrimidine derivatives like this compound is governed by several factors. These include the molecular structure of the compound, the presence of functional groups capable of hydrogen bonding, the polarity of the solvent, and the temperature. The general principle of "like dissolves like" is a useful starting point for predicting solubility. Polar functional groups, such as the amino and carbonyl groups in this compound, tend to enhance solubility in polar solvents.

Quantitative Solubility Data

Table 1: Solubility of 6-Aminouracil in Various Solvents at 25 °C [1]

Organic SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)28.47
Acetone1.25
Propan-2-ol0.64
Water (for reference)0.73

Note: This data is for 6-aminouracil and should be considered an approximation for this compound.

Qualitative information suggests that uracil derivatives are also soluble in other polar organic solvents such as methanol and ethanol.[2] For instance, uracil itself is reported to be soluble in dimethylformamide (DMF) at approximately 20 g/100 mL and in methanol at around 10 g/100 mL.[3]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following is a detailed methodology based on standard gravimetric and spectrophotometric techniques, which are commonly employed for pyrimidine derivatives.[4][5]

Protocol: Equilibrium Solubility Determination by Gravimetric Method

This method is a standard technique for determining the equilibrium solubility of a compound in a solvent at a given temperature.[4]

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMSO, Acetone, Propan-2-ol, Methanol, Ethanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically ranges from 24 to 72 hours.[4]

  • Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved particles that could lead to an overestimation of solubility.

  • Solvent Evaporation: Evaporate the solvent from the dish or vial under controlled conditions. A vacuum oven at a suitable temperature or a rotary evaporator can be used to ensure the complete removal of the solvent without causing decomposition of the solute.

  • Mass Determination: Once the solvent has been completely evaporated, weigh the dish or vial containing the dried this compound.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal the vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-72h) seal_vial->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample weigh_solution Weigh the filtered solution filter_sample->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_solid Weigh the dried solid evaporate->weigh_solid calculate Calculate solubility weigh_solid->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide has provided the most current available data on the solubility of 6-aminouracil, a close analog of this compound, in key organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems. Understanding these solubility characteristics is a fundamental step in the preclinical development and formulation of new therapeutic agents based on the uracil scaffold. Further experimental studies are warranted to establish a comprehensive solubility profile for this compound itself.

References

Tautomeric Forms of 6-Amino-3-methyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 6-Amino-3-methyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. Understanding the tautomeric preferences of such molecules is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to macromolecular targets. This document outlines the potential tautomeric structures, presents relevant computational data from closely related analogs, details hypothetical experimental protocols for their characterization, and provides a logical workflow for a comprehensive tautomeric analysis.

Introduction to Tautomerism in this compound

Tautomers are constitutional isomers of a compound that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. For uracil and its derivatives, the most common forms of tautomerism are keto-enol and amino-imino equilibria. The relative stability and population of these tautomers can be influenced by various factors, including the solvent, temperature, and pH. The specific tautomeric form present can significantly impact molecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.

This compound possesses multiple sites for proton migration, leading to several possible tautomeric structures. The primary equilibrium is expected between the amino-dione form and various imino-enol forms.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomers. The primary amino group at the 6-position can exist in the imino form, and the keto groups at the 2- and 4-positions can tautomerize to their respective enol forms. The most plausible tautomers are depicted in the diagram below.

Caption: Potential tautomeric forms of this compound.

Computational Analysis of Tautomer Stability

A computational study using the PM3-COSMO approach was conducted to determine the relative stabilities of the tautomers of 3MAFU in an aqueous phase. The results indicated a strong preference for the amino-formyl-keto tautomer.

Table 1: Calculated Relative Stabilities and Mole Fractions of 6-amino-3-methyl-5-formyluracil (3MAFU) Tautomers in Aqueous Phase

TautomerDescriptionRelative Energy (kcal/mol)Mole Fraction
3MAFU19 Amino-formyl-keto0.000.991
3MAFU49 Imino-enol3.140.006

Data adapted from a PM3-COSMO computational study on 6-amino-5-formyluracil derivatives.

These computational results for a closely related analog suggest that the amino-dione form of this compound is likely the most stable and predominant tautomer in an aqueous environment.

Experimental Protocols for Tautomer Characterization

The following sections outline the detailed methodologies that would be employed for the synthesis and comprehensive characterization of the tautomeric forms of this compound.

Synthesis

A plausible synthetic route to this compound would involve the condensation of N-methylurea with a suitable three-carbon synthon, such as cyanoacetic acid or an ester thereof, followed by cyclization.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylurea in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of ethyl cyanoacetate and a catalytic amount of a base, such as sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.

  • Purification: Collect the crude product by filtration, wash with cold solvent, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form of a molecule in the solid state.

Protocol:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to determine the precise atomic positions, including those of the hydrogen atoms, which will unambiguously identify the tautomeric form present in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. By analyzing the chemical shifts, coupling constants, and performing various 1D and 2D NMR experiments, the presence and relative concentrations of different tautomers can be determined.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in a range of NMR solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • ¹H NMR: Acquire ¹H NMR spectra for each solution. The chemical shifts of the N-H and O-H protons are particularly informative. The amino protons (-NH₂) will typically appear as a single peak, while imino (-NH=) and enol (-OH) protons will have distinct chemical shifts. Integration of the respective signals can provide the relative populations of the tautomers.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbons (C=O) and the enol/imino carbons (C-O, C=N) are diagnostic for the different tautomeric forms.

  • ¹⁵N NMR: If isotopically labeled material is available or if the natural abundance signal is sufficient, ¹⁵N NMR can provide direct information about the hybridization and chemical environment of the nitrogen atoms, helping to distinguish between amino and imino forms.

  • 2D NMR (HSQC, HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish correlations between protons and carbons/nitrogens, which will aid in the unambiguous assignment of signals to specific tautomers.

  • Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the relative signal intensities can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to infer the presence of different tautomers in solution, as the electronic transitions and, consequently, the absorption maxima (λ_max) are sensitive to the molecular structure.

Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for changes in λ_max and the shape of the absorption bands as a function of solvent polarity. A significant shift in λ_max (solvatochromism) can indicate a change in the predominant tautomeric form in different solvent environments.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule and can help distinguish between keto-enol and amino-imino tautomers.

Protocol:

  • Sample Preparation: Prepare a solid sample of this compound as a KBr pellet or a Nujol mull. For solution-phase studies, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

  • Spectral Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Analyze the spectrum for characteristic vibrational bands.

    • Keto forms: will show strong C=O stretching bands typically in the region of 1650-1750 cm⁻¹.

    • Enol forms: will exhibit O-H stretching bands (around 3200-3600 cm⁻¹) and C=C stretching bands.

    • Amino forms: will have N-H stretching bands (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region.

    • Imino forms: will show a C=N stretching band (around 1600-1690 cm⁻¹) and a single N-H stretching band.

Logical Workflow for Tautomeric Analysis

The comprehensive study of the tautomerism of a molecule like this compound involves a combination of computational and experimental techniques. The following diagram illustrates a logical workflow for such an investigation.

Tautomer_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_conclusion Conclusion comp_start Identify Potential Tautomers comp_calc Quantum Chemical Calculations (e.g., DFT, MP2) comp_start->comp_calc comp_energy Determine Relative Stabilities (Gas Phase & Solvated) comp_calc->comp_energy comp_spectra Predict Spectroscopic Properties (NMR, IR, UV-Vis) comp_calc->comp_spectra conclusion Characterize Predominant Tautomers and Equilibrium Dynamics comp_energy->conclusion Compare with Experimental Data comp_spectra->conclusion Compare with Experimental Data exp_synthesis Synthesis & Purification exp_solid Solid-State Analysis (X-ray Crystallography) exp_synthesis->exp_solid exp_solution Solution-State Analysis (NMR, UV-Vis, IR) exp_synthesis->exp_solution exp_solid->conclusion exp_solution->conclusion

Caption: Logical workflow for the analysis of tautomerism.

Conclusion

While direct experimental data on the tautomeric forms of this compound is currently lacking, computational studies on closely related analogs strongly suggest that the amino-dione form is the most stable tautomer. A comprehensive understanding of the tautomeric landscape of this molecule requires a combined computational and experimental approach as outlined in this guide. Such studies are essential for elucidating the structure-activity relationships of this compound and its derivatives, and for guiding the design of new therapeutic agents. Future work should focus on the synthesis and detailed spectroscopic and crystallographic analysis of this compound to definitively characterize its tautomeric behavior.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-3-methyluracil. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the accurate identification and characterization of this compound. This document details the chemical shifts and provides a standardized experimental protocol for data acquisition.

Introduction to this compound

This compound is a pyrimidine derivative. Uracil and its analogs are of significant interest in medicinal chemistry due to their presence in nucleic acids and their potential as therapeutic agents. Accurate spectral characterization is crucial for confirming the identity and purity of such compounds during synthesis and analysis. NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.36Singlet1HNH
6.16Singlet2HNH₂
4.56Singlet1HH-5
3.04Singlet3HN-CH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following data was obtained in DMSO-d₆.

Table 2: ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmAssignment
163.3C-4
153.5C-6
151.1C-2
74.0C-5
25.9N-CH₃

Experimental Protocol for NMR Analysis

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution into a 5 mm NMR tube.

4.2. Instrumentation and Data Acquisition

  • Spectrometer: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is suitable for this analysis.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • The number of scans can be set to 16 or more to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is typically performed.

    • Set the spectral width to an appropriate range (e.g., 0 to 180 ppm).

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • The relaxation delay should be set to 2 seconds or more.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale. For spectra recorded in DMSO-d₆, the residual solvent peak is used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock and Shim D->E F Acquire 1H & 13C FID E->F G Fourier Transform F->G H Phase Correction G->H I Reference Spectrum H->I J Analyze Chemical Shifts I->J K Analyze Integrals (1H) I->K L Assign Peaks J->L K->L M Structural Confirmation L->M

Caption: General workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 6-Amino-3-methyluracil, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details experimental protocols, data interpretation, and structural elucidation based on spectral data.

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine family, which forms the backbone of nucleobases in nucleic acids. Its structural similarity to endogenous nucleobases makes it a valuable scaffold for the synthesis of various biologically active molecules, including potential antiviral and anticancer agents. Accurate and thorough characterization of this compound is paramount for its application in drug design and development. This guide focuses on two powerful analytical techniques, FT-IR spectroscopy and mass spectrometry, for the structural confirmation and analysis of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. The infrared spectrum is generated by the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of this compound (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry potassium bromide (KBr) powder is added. The mixture is then thoroughly ground with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure to the die, forming a thin, transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The interpretation of the spectrum can be aided by comparison with the spectra of similar molecules, such as 6-Amino-1,3-dimethyluracil.[1] The key vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeDescription
3400 - 3200N-H stretchingThe amino (NH₂) group exhibits symmetric and asymmetric stretching vibrations in this region. These bands are often broad due to hydrogen bonding.
3100 - 3000C-H stretchingAromatic/vinylic C-H stretching from the pyrimidine ring.
2950 - 2850C-H stretchingAliphatic C-H stretching from the methyl (CH₃) group.
1750 - 1650C=O stretchingThe two carbonyl (C=O) groups of the uracil ring give rise to strong absorption bands in this region. The exact position can be influenced by hydrogen bonding and conjugation.
1650 - 1550N-H bending / C=C stretchingThe scissoring vibration of the amino group and the C=C stretching of the pyrimidine ring contribute to absorptions in this range.
1450 - 1350C-H bendingAsymmetric and symmetric bending vibrations of the methyl group.
1250 - 1000C-N stretchingStretching vibrations of the carbon-nitrogen bonds within the pyrimidine ring and the amino group.
Below 1000Ring vibrations / Out-of-plane bendingThe fingerprint region, containing complex vibrations characteristic of the overall molecular structure.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Based on the analysis of similar aminouracil compounds, the following fragmentation pathways can be anticipated.[2]

Expected Fragmentation Pattern:

The molecular ion of this compound (C₅H₇N₃O₂) has a calculated m/z of 141.13. The fragmentation is likely to involve the loss of small, stable neutral molecules and radicals.

m/z ValueProposed FragmentLoss from Molecular Ion
141[M]⁺•-
113[M - CO]⁺•Loss of carbon monoxide
99[M - NCO]⁺•Loss of isocyanate radical
84[M - HNCO]⁺•Loss of isocyanic acid
68[C₃H₂N₂O]⁺•Ring fragmentation
43[CH₃NCO]⁺•Cleavage of the pyrimidine ring

Workflow and Signaling Pathway Diagrams

General Analytical Workflow

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_FTIR Grind with KBr and press into pellet Sample->Prep_FTIR Prep_MS Dissolve in suitable solvent or use neat Sample->Prep_MS FTIR FT-IR Spectrometer Prep_FTIR->FTIR MS Mass Spectrometer Prep_MS->MS FTIR_Spectrum FT-IR Spectrum FTIR->FTIR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum Interpretation Structural Elucidation FTIR_Spectrum->Interpretation MS_Spectrum->Interpretation

Caption: General workflow for the analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The logical relationship of the key fragmentation steps in the mass spectrometer can be visualized as follows.

fragmentation_pathway M Molecular Ion (M⁺•) m/z 141 F1 [M - CO]⁺• m/z 113 M->F1 - CO F2 [M - NCO]⁺• m/z 99 M->F2 - NCO F3 [M - HNCO]⁺• m/z 84 M->F3 - HNCO F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable methodology for the structural characterization of this compound. FT-IR analysis confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. This comprehensive analytical approach is essential for ensuring the identity and purity of this compound in research and drug development applications.

References

Synthesis and Characterization of 6-Amino-3-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-3-methyluracil, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its synthesis, presents a thorough characterization of the compound using various analytical techniques, and includes a mechanistic pathway for its formation.

Physicochemical Properties

This compound (CAS No. 21236-97-5) is a pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[1] It typically appears as an off-white to pale yellow solid.[2]

PropertyValueReference(s)
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
CAS Number 21236-97-5[1][2]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 320-323 °C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]

Synthesis Protocol

The synthesis of this compound is achieved through the condensation reaction of ethyl cyanoacetate and methylurea in the presence of a strong base, such as sodium ethoxide. This method is a well-established route for the preparation of 6-aminouracil derivatives.[3][4]

Experimental Protocol

Materials:

  • Ethyl Cyanoacetate

  • Methylurea

  • Sodium metal

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 7.4 g (0.1 mol) of methylurea and 11.3 g (0.1 mol) of ethyl cyanoacetate.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6. A precipitate of this compound will form.[3]

  • Isolation and Purification: Filter the precipitate and wash it with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A 78% yield of a yellow solid can be expected.[2]

Synthesis Workflow

SynthesisWorkflow reagents Ethyl Cyanoacetate + Methylurea + Sodium Ethoxide reaction Reflux in Ethanol (6-8 hours) reagents->reaction neutralization Neutralization with Glacial Acetic Acid reaction->neutralization precipitation Precipitation of Crude Product neutralization->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Synthesis workflow for this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.36 (s, 1H, -NH)

  • δ 6.16 (s, 2H, -NH₂)

  • δ 4.56 (s, 1H, C₅-H)

  • δ 3.04 (s, 3H, -CH₃)[2]

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 163.3 (C₄)

  • δ 153.5 (C₆)

  • δ 151.1 (C₂)

  • δ 74.0 (C₅)

  • δ 25.9 (-CH₃)[2]

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. While a specific electron ionization (EI) mass spectrum for this compound is not widely published, the molecular ion peak [M]⁺ would be expected at m/z 141, corresponding to its molecular weight.

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a well-defined chemical pathway. The mechanism involves the initial formation of a sodium salt of ethyl cyanoacetate, which then undergoes nucleophilic attack by methylurea, followed by cyclization to form the uracil ring.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Formation Enolate Formation Ethyl Cyanoacetate->Enolate Formation + Sodium Ethoxide Methylurea Methylurea Sodium Ethoxide Sodium Ethoxide Nucleophilic Addition Nucleophilic Addition Enolate Formation->Nucleophilic Addition + Methylurea Cyclization Cyclization Nucleophilic Addition->Cyclization This compound This compound Cyclization->this compound

Reaction mechanism for the synthesis.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data are intended to support researchers in their efforts to synthesize and utilize this compound in various scientific and drug development applications.

References

reaction mechanism of 6-Amino-3-methyluracil with electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of 6-Amino-3-methyluracil with Electrophiles

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[1][2] As key intermediates in the preparation of compounds like xanthines and their analogues, these molecules are of considerable interest to researchers in medicinal chemistry and drug development.[1] The reactivity of the this compound core is dictated by the interplay of its electron-donating amino group and the electron-withdrawing nature of the uracil ring's amide functionalities. This guide provides a detailed examination of the reaction mechanisms of this compound with various electrophiles, supported by experimental data and protocols.

The chemical structure of this compound possesses several potential nucleophilic sites for electrophilic attack: the N1 nitrogen, the C5 carbon, and the exocyclic 6-amino group. The N3 position is blocked by a methyl group. The 6-amino group strongly activates the ring, enhancing the nucleophilicity of the C5 position, making it a primary site for electrophilic substitution.[3][4]

General Mechanism of Electrophilic Substitution

The reaction with many electrophiles proceeds via an electrophilic aromatic substitution (SEAr) mechanism at the C5 position. This position is electronically enriched due to the resonance donation from the adjacent 6-amino group. The general mechanism involves two principal steps:

  • Attack on the Electrophile: The π-system of the uracil ring, acting as a nucleophile, attacks the electrophile (E⁺). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate.[5][6]

  • Re-aromatization: A base in the reaction mixture abstracts a proton from the C5 carbon, restoring the aromatic system and yielding the C5-substituted product.[5]

Caption: General mechanism of electrophilic substitution at C5.

Reactions with Specific Electrophiles

Halogenation

Halogenation of uracil derivatives typically occurs at the C5 position. For the related compound 6-methyluracil, oxidative halogenation using elemental halogens or potassium halides with an oxidizing agent has been shown to be effective.[7] Depending on the reaction conditions, mono- or di-halogenated products can be obtained.[7] For this compound, the reaction is expected to proceed readily at the activated C5 position.

Reaction Mechanism: The mechanism involves the polarization of the halogen molecule (e.g., Br₂) by a Lewis acid or a polar solvent to generate a potent electrophile (Br⁺). This electrophile is then attacked by the C5 position of the uracil ring, followed by deprotonation to yield the 5-halo-6-amino-3-methyluracil.

Caption: Proposed mechanism for the bromination of this compound.

Quantitative Data

The following table summarizes data from the oxidative halogenation of the related 6-methyluracil, which provides insight into expected outcomes.[7]

Electrophile SourceOxidizing AgentSolventTime (h)ProductYield (%)
KIH₂O₂AcOH-5-Iodo-6-methyluracilQuantitative
KBrH₂O₂20% H₂SO₄25-Bromo-6-methyluracil96%
KBrH₂O₂20% H₂SO₄245,5-Dibromo-6-hydroxy-5,6-dihydro-6-methyluracil95%
KClH₂O₂10% H₂SO₄245,5-Dichloro-6-hydroxy-5,6-dihydro-6-methyluracil98%

Experimental Protocol: Oxidative Iodination of 6-Methyluracil[7]

  • To a solution of 6-methyluracil (1.26 g, 10 mmol) in glacial acetic acid (20 mL), add potassium iodide (1.66 g, 10 mmol).

  • While stirring vigorously, add a 30% solution of hydrogen peroxide (1.2 mL, 10 mmol) dropwise to the suspension.

  • Observe the spontaneous warming of the reaction mixture to 50-60°C and intense foaming.

  • After the addition is complete, continue stirring for 1 hour.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with water and ethanol.

  • Dry the product to obtain 5-iodo-6-methyluracil.

Nitrosation

The C5 position of 6-aminouracils is highly susceptible to nitrosation upon treatment with nitrous acid (generated in situ from NaNO₂ and an acid). This reaction yields 5-nitroso derivatives, which are valuable intermediates for the synthesis of other heterocyclic systems, such as purines.[8] The product, 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, is a known potential inhibitor of Superoxide Dismutase (SOD).[8][9]

Alkylation

Direct alkylation of 6-aminouracils can be challenging and often results in low yields or mixtures of products. For instance, direct alkylation of 6-amino-1-substituted uracils at the N3 position gives low yields.[1] A more effective strategy involves the protection of the exocyclic amino group, followed by alkylation and deprotection. This approach allows for smooth substitution under milder conditions.[1] While the literature describes this for N3-alkylation of N1-substituted uracils, the principle can be adapted for N1-alkylation of this compound.

Workflow for N1-Alkylation

Alkylation Workflow Start This compound Protection Step 1: N6-Protection (e.g., with DMF-DMA) Start->Protection Protected N6-[(Dimethylamino)methylene]- 3-methyluracil Protection->Protected Alkylation Step 2: N1-Alkylation (Alkyl halide, K₂CO₃, DMF) Protected->Alkylation Alkylated 1-Alkyl-N6-protected- 3-methyluracil Alkylation->Alkylated Deprotection Step 3: Deprotection Alkylated->Deprotection Product 1-Alkyl-6-amino-3-methyluracil Deprotection->Product

Caption: Experimental workflow for N1-alkylation via N6-protection.

Quantitative Data for N3-Alkylation of 6-Amino-1-methyluracil[1]

Alkyl HalideProductYield (%)
Propyl iodide6-Amino-1-methyl-3-propyluracil91%
Benzyl bromide6-Amino-1-benzyl-3-methyluracil95%
Methyl 5-bromovalerate6-Amino-3-(4-methoxycarbonyl)butyl-1-methyluracil90%
Propargyl bromide6-Amino-1-methyl-3-propargyluracil82%

Experimental Protocol: N3-Alkylation of 6-Amino-1-methyluracil via Protection[1]

  • Prepare a suspension of 6-amino-1-methyluracil (0.5 mmol) in anhydrous DMF (2.5 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.27 mL, 2.0 mmol) and warm the mixture to 40°C until the starting material disappears (monitored by TLC).

  • Add K₂CO₃ (104 mg, 0.75 mmol) and the corresponding alkyl halide (0.75 mmol).

  • Heat the reaction mixture to 80°C for 4 hours.

  • Remove the solvents under vacuum.

  • Dissolve the residue in EtOAc (50 mL) and filter through Celite.

  • Evaporate the filtrate and purify the product by chromatography.

Acylation

Acylation can occur at the exocyclic amino group. The existence of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in humans confirms that acylation at both the C5 and N6 positions is biochemically feasible, suggesting these reactions can be performed synthetically.[10] Standard acylation conditions using acyl chlorides or anhydrides in the presence of a base would likely lead to N6-acylation. Acylation at C5 might require a Friedel-Crafts-type catalyst.

Condensation with Carbonyls

6-Aminouracils react with aldehydes and ketones to form fused heterocyclic systems, such as pyridopyrimidines.[11] The reaction of 6-amino-1,3-dimethyluracil with aliphatic aldehydes in formic acid, for example, leads to the formation of various pyridopyrimidine diones.[11] This involves an initial condensation between the C5-nucleophile and the carbonyl carbon, followed by cyclization and oxidation.

Conclusion

This compound exhibits rich and varied reactivity towards electrophiles. The primary site for electrophilic substitution on the ring is the C5 carbon, which is strongly activated by the 6-amino group. This allows for efficient halogenation and nitrosation. The exocyclic amino group itself serves as a nucleophilic center for reactions like acylation. While direct alkylation of the ring nitrogens can be challenging, a protection-alkylation-deprotection strategy provides a high-yield pathway to N-substituted derivatives. The ability of this compound to participate in condensation reactions with carbonyl compounds further underscores its utility as a building block for complex heterocyclic structures, making it a molecule of high value for synthetic and medicinal chemists.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrophilic substitution reactions of 6-amino-3-methyluracil, a key heterocyclic compound. Due to the strong activating effect of the amino group at the C6 position, electrophilic substitution preferentially occurs at the C5 position. This document details the experimental protocols, reaction mechanisms, and quantitative data for several key transformations, including nitrosation, halogenation, nitration, and formylation.

General Mechanism of Electrophilic Substitution

The electron-donating amino group at the C6 position of the pyrimidine ring significantly increases the electron density at the C5 position, making it highly susceptible to attack by electrophiles. The general mechanism involves the formation of a resonance-stabilized cationic intermediate, followed by the loss of a proton to restore aromaticity.

G General Mechanism of Electrophilic Substitution cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation start This compound + E+ intermediate Resonance-Stabilized Cationic Intermediate start->intermediate Attack at C5 end 5-Substituted-6-amino-3-methyluracil intermediate->end -H+ G Experimental Workflow for Nitrosation start Dissolve this compound in 1M HCl cool Cool to 0-5 °C in an ice bath start->cool add_nitrite Slowly add aqueous NaNO2 cool->add_nitrite precipitate Violet precipitate forms add_nitrite->precipitate filter Collect precipitate by vacuum filtration precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry end 6-Amino-5-nitroso-3-methyluracil dry->end G Vilsmeier-Haack Reaction Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Substitution dmf DMF + POCl3 vilsmeier Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier uracil This compound iminium_intermediate Iminium Intermediate uracil->iminium_intermediate + Vilsmeier Reagent aldehyde 5-Formyl-6-amino-3-methyluracil iminium_intermediate->aldehyde Hydrolysis

Theoretical Reactivity of 6-Amino-3-methyluracil: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 6-Amino-3-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry methods, this document explores the molecule's structural properties, electronic characteristics, and predicted reactivity, offering valuable insights for designing novel therapeutic agents. The data presented is compiled from quantum chemical calculations performed on this compound and its close structural analogs, providing a robust framework for understanding its chemical behavior.

Molecular Geometry and Structural Parameters

The foundational step in understanding the reactivity of a molecule is to determine its stable three-dimensional structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometries and predicting key structural parameters. The following table summarizes calculated bond lengths and bond angles for 6-Amino-1,3-dimethyluracil, a closely related analog that provides a reliable model for the title compound. These calculations are typically performed using methods like B3LYP with a 6-311G(d,p) basis set.

Table 1: Calculated Geometrical Parameters for 6-Amino-1,3-dimethyluracil

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.385C2-N1-C6123.5
C2-O21.225N1-C2-N3115.8
N3-C21.390C2-N3-C4125.1
N3-C41.378N3-C4-C5114.2
C4-O41.238C4-C5-C6120.5
C4-C51.452C5-C6-N1120.9
C5-C61.365C5-C6-N7119.8
C6-N71.355N1-C6-N7119.3
N1-C1'1.475H-N7-H118.5
N3-C3'1.478

Data is representative of calculations performed on 6-Amino-1,3-dimethyluracil and is expected to be in close agreement for this compound.

Electronic Properties and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity towards other chemical species. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A study on 6-aminouracil using DFT (B3LYP/6-311++G(d,p)) revealed that the HOMO is delocalized over the uracil ring, while the LUMO is located over the amino group, suggesting the amino group's readiness to interact with other species.[1]

Table 2: Calculated Electronic Properties of 6-Aminouracil

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-0.75 eV
HOMO-LUMO Gap5.50 eV
Dipole Moment4.5 Debye

Data from a DFT/B3LYP/6-311++G(d,p) study on 6-aminouracil.[1] The values for this compound are expected to be similar.

Local reactivity descriptors, derived from conceptual DFT, provide more detailed insight into which specific atoms within the molecule are more susceptible to electrophilic or nucleophilic attack. Analysis of 6-aminouracil has shown that atoms C5, O8, N9, O7, and H11 are favorable for nucleophilic attack, while atoms H14, H13, H10, H11, and O8 are more favorable for electrophilic attack.[1]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering further clues about its reactivity. The distribution of charges can highlight electrophilic (positive) and nucleophilic (negative) centers.

Table 3: Representative Mulliken Atomic Charges

AtomCharge (a.u.)
N1-0.55
C20.75
O2-0.58
N3-0.62
C40.70
O4-0.60
C5-0.20
C60.35
N7-0.75

Note: These are representative values for the uracil ring system and will vary slightly with substitution.

Tautomerism

Uracil and its derivatives can exist in different tautomeric forms. Theoretical calculations are crucial for determining the relative stability of these tautomers, as the dominant form will dictate the molecule's reactivity. For 6-methyluracil, quantum chemical calculations have shown that the diketo tautomer is the most stable form.[2] It is expected that this compound also predominantly exists in its diketo form.

Reaction Mechanisms and Pathways

Theoretical studies can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For 6-aminouracil derivatives, several reaction types are of interest.

Electrophilic Attack

The electron-rich pyrimidine ring and the amino group are susceptible to attack by electrophiles. The sites of attack can be predicted by examining the molecular electrostatic potential (MEP) map and the energies of the HOMO.

Electrophilic_Attack_Pathway Reactants This compound + Electrophile (E+) Intermediate Sigma Complex (Wheland Intermediate) Reactants->Intermediate Attack on electron-rich site Product Substituted Product Intermediate->Product Deprotonation

Caption: Generalized pathway for electrophilic substitution on this compound.

Nucleophilic Attack

While less common for the uracil ring itself, nucleophilic attack can occur, particularly if the ring is activated by electron-withdrawing groups or in certain enzymatic reactions. Computational studies can model the approach of a nucleophile and determine the energetic feasibility of such reactions.

Reactions with Aldehydes

6-Amino-1,3-dimethyluracil is known to react with aliphatic aldehydes in formic acid to yield pyrido[2,3-d]pyrimidine derivatives.[3] Theoretical modeling of this reaction would involve calculating the energies of intermediates and transition states for the condensation and cyclization steps.

Aldehyde_Reaction_Workflow cluster_start Initial Reactants cluster_steps Reaction Steps cluster_product Final Product Start This compound Aliphatic Aldehyde Step1 Condensation Start->Step1 Step2 Cyclization Step1->Step2 Step3 Aromatization Step2->Step3 Product Pyrido[2,3-d]pyrimidine Derivative Step3->Product

Caption: Logical workflow for the reaction of this compound with aldehydes.

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound reactivity involves a standardized computational workflow.

Geometry Optimization and Frequency Calculations
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly used to provide a good balance between accuracy and computational cost.

  • Procedure:

    • An initial guess for the molecular geometry is created.

    • The geometry is optimized to find the lowest energy conformation.

    • Frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis
  • Software: The same quantum chemistry package used for geometry optimization.

  • Procedure:

    • Following a successful geometry optimization, the energies of the molecular orbitals are calculated.

    • The HOMO and LUMO energies are identified, and their energy gap is calculated.

    • The spatial distribution of the HOMO and LUMO can be visualized to identify reactive sites.

Molecular Electrostatic Potential (MEP) Mapping
  • Software: Gaussian, ORCA, etc., coupled with visualization software like GaussView or VMD.

  • Procedure:

    • The electron density and electrostatic potential are calculated for the optimized geometry.

    • The electrostatic potential is mapped onto the electron density surface, typically using a color scale where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor).

Reaction Pathway and Transition State Searching
  • Software: As above.

  • Methods:

    • Transition State Search: Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms are used to locate the transition state structure connecting reactants and products.

    • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactants and products.

  • Procedure:

    • The geometries of the reactants, products, and a guess for the transition state are optimized.

    • A transition state search is performed.

    • Frequency calculations on the transition state structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

    • An IRC calculation is run to map out the reaction pathway.

Computational_Workflow Start Define Molecule: This compound Opt_Freq Geometry Optimization & Frequency Calculation (e.g., DFT/B3LYP/6-311++G(d,p)) Start->Opt_Freq Analysis Analyze Ground State Properties: - FMO (HOMO/LUMO) - MEP Map - Mulliken Charges Opt_Freq->Analysis Reaction Define Reaction Opt_Freq->Reaction TS_Search Transition State Search (e.g., STQN) Reaction->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Energy_Profile Construct Reaction Energy Profile IRC->Energy_Profile

Caption: A typical workflow for the computational study of chemical reactivity.

Conclusion

Theoretical studies provide a powerful and predictive framework for understanding the reactivity of this compound. Through the analysis of its molecular and electronic structure, key reactivity descriptors can be obtained, guiding the rational design of new molecules with desired chemical and biological properties. The computational protocols outlined in this guide offer a systematic approach for researchers to further investigate the reaction mechanisms and potential applications of this important class of compounds. The insights gained from such theoretical work are invaluable for accelerating the discovery and development of novel therapeutics.

References

Methodological & Application

Synthesis of Fused Pyrimidines Utilizing 6-Amino-3-methyluracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine systems starting from 6-amino-3-methyluracil. Fused pyrimidines are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including purines and pteridines, and are prevalent in numerous pharmaceuticals. This compound is a versatile and readily available starting material for the construction of these complex molecular architectures.

The following sections detail selected synthetic methodologies, including multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines and cyclization strategies for pyrazolo[3,4-d]pyrimidines. These protocols are designed to be a practical guide for researchers in organic and medicinal chemistry.

Application Note 1: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize these complex structures in a single step.[3] This protocol describes a green synthetic method for pyrido[2,3-d]pyrimidine derivatives using this compound, various aromatic aldehydes, and malononitrile.

G cluster_process Process cluster_product Product A This compound G One-Pot Reaction A->G B Aromatic Aldehyde B->G C Malononitrile C->G D Solvent: EtOH:H2O (1:1) D->G E Catalyst: Urea E->G F Temperature: 60 °C F->G H Pyrido[2,3-d]pyrimidine Derivative G->H

Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Malononitrile

  • Urea

  • Ethanol (EtOH)

  • Deionized water (H₂O)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea (0.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Quantitative Data
EntryAromatic AldehydeYield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde92
34-Methoxybenzaldehyde88
44-Nitrobenzaldehyde95

Yields are based on published data for similar reactions and may vary depending on the specific substrate and reaction conditions.[1]

Application Note 2: Synthesis of Pyrazolo[3,4-d]pyrimidines via Cyclization

Pyrazolo[3,4-d]pyrimidines are isomers of purines and are known to exhibit a variety of pharmacological activities, including their use as antitumor and antimicrobial agents.[4][5] This protocol outlines a two-step synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocol

Step 1: Synthesis of 6-Hydrazino-3-methyl-1-phenyluracil

Materials:

  • 6-Chloro-3-methyl-1-phenyluracil

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 6-chloro-3-methyl-1-phenyluracil (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is heated under reflux for 4 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and dried to give 6-hydrazino-3-methyl-1-phenyluracil.

Step 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Materials:

  • 6-Hydrazino-3-methyl-1-phenyluracil

  • Formamide

Procedure:

  • A suspension of 6-hydrazino-3-methyl-1-phenyluracil (5 mmol) in formamide (15 mL) is heated under reflux for 3 hours.

  • The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.

  • The crude product is washed with water and then crystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidine.[4]

Quantitative Data
StepProductYield (%)Melting Point (°C)
16-Hydrazino-3-methyl-1-phenyluracil~85-
23-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one>90>300

Yields and melting points are representative and may vary.[4]

Application Note 3: Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are another class of fused pyrimidines with significant biological properties. This protocol describes their synthesis from this compound and an appropriate cyclizing agent.

G cluster_conditions Reaction Conditions cluster_product Product A This compound C Reflux, 4h A->C B Acetic Anhydride B->C D 2,7-Dimethyl-3H,6H-pyrimido [4,5-d]pyrimidine-4,5-dione C->D

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • A mixture of this compound (10 mmol) in acetic anhydride (20 mL) is heated under reflux for 4 hours.

  • The reaction progress can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the excess acetic anhydride is carefully quenched with water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the pyrimido[4,5-d]pyrimidine product.

Quantitative Data
ProductYield (%)Melting Point (°C)
2,7-Dimethyl-3H,6H-pyrimido[4,5-d]pyrimidine-4,5-dione87204-206

Data is based on a similar synthesis of a related compound.

These protocols provide a starting point for the synthesis of a variety of fused pyrimidine derivatives from this compound. The reaction conditions can be further optimized for specific substrates and desired outcomes. The versatility of this compound as a building block, combined with the efficiency of modern synthetic methods, opens up avenues for the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: 6-Amino-3-methyluracil in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-methyluracil is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. These derivatives have shown promise as therapeutic agents in various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and quantitative data for key applications.

Key Applications and Biological Activities

Derivatives of this compound have been explored for several therapeutic applications, primarily driven by their ability to interact with various biological targets. The core biological activities investigated include anticancer, acetylcholinesterase (AChE) inhibition, and G protein-coupled receptor (GPCR) modulation.

Anticancer Activity

Numerous studies have demonstrated the potential of 6-aminouracil derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanism for some derivatives involves intercalation with DNA, leading to the inhibition of cancer cell proliferation.

Acetylcholinesterase (AChE) Inhibition

Certain 6-methyluracil derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory activity makes them promising candidates for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[1][2] Molecular modeling studies suggest that these compounds can act as bifunctional inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]

G Protein-Coupled Receptor (GPR84) Agonism

Recent research has identified 6-alkylamino-substituted uracil derivatives as potent agonists of the orphan G protein-coupled receptor 84 (GPR84).[3] GPR84 is implicated in inflammation and immune responses, making its agonists potential therapeutic agents for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of 6-Aminouracil Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-chloroacetylaminouracilProstate (PC3)21.21[4]
4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrileProstate (PC3)43.95[4]
Ethyl 5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylateProstate (PC3)8.57[4]
5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-phenylaminofuran-3-carbonitrileProstate (PC3)7.02[4]
1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 Leukemia (in vivo, %T/C)124%[5][6]
1-(3-phenoxybenzyl)-5-(phenylamino)uracil-2.3[7]
1-(2-methylbenzyl)-5-(phenylamino)uracil-12[7]
Compound 7 Lung (A549)-[8]
Compound 15 Breast (MCF7)33.30[8]
Compound 16 Breast (MCF7)14.37[8]

Table 2: Acetylcholinesterase (AChE) Inhibition by 6-Methyluracil Derivatives

CompoundTargetIC50 (nM)Reference
Compound 35 Acetylcholinesterase (AChE)5 ± 0.5[9]
1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (3d)Human Acetylcholinesterase (hAChE)Nanomolar range[2]

Table 3: GPR84 Agonist Activity of 6-Aminouracil Derivatives

CompoundAssayEC50 (nM)Reference
6-hexylamino-2,4(1H,3H)-pyrimidinedione (20)cAMP accumulation5.0[3]
6-hexylamino-2,4(1H,3H)-pyrimidinedione (20)β-arrestin3.2[3]
6-((p-chloro-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (47)cAMP accumulation7.1[3]
6-((p-chloro-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (47)β-arrestin520[3]
6-((p-bromo-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (48)cAMP accumulation2.5[3]
6-((p-bromo-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (48)β-arrestin100[3]

Experimental Protocols

Synthesis of 6-Amino-1,3-dimethyluracil

This protocol describes a general method for the preparation of 6-amino-1,3-dimethyluracil, a key intermediate for further derivatization.[1]

Materials:

  • Diatomite

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Absolute ethanol

  • Cyanoacetic acid (70% mass concentration)

  • Acetic anhydride

  • 1,3-Dimethylurea

Procedure:

  • Preparation of Condensing Agent:

    • Mix 75g of diatomite, 9g of DCC, and 55g of absolute ethanol.

    • Stir magnetically at 300 rpm for 32 minutes at 27°C.

    • Irradiate with UV light (220 nm) for 22 minutes at 27°C.

    • Dry the mixture at 29°C until the ethanol has completely evaporated.

    • Perform a second UV irradiation (220 nm) for 27 minutes at 27°C to obtain the condensing agent.

  • Condensation and Cyclization:

    • Perform vacuum distillation of 70% cyanoacetic acid to obtain dehydrated cyanoacetic acid.

    • Cool a reaction container to 6-8°C and add the dehydrated cyanoacetic acid.

    • Add the prepared condensing agent and acetic anhydride to the reaction container and stir until uniform.

    • Add 1,3-dimethylurea to the reaction mixture.

    • Perform a staged reaction followed by vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

    • Further reaction and purification steps as described in the patent lead to the final product, 6-amino-1,3-dimethyluracil.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB)

This protocol is a representative method for evaluating the cytotoxic activity of 6-aminouracil derivatives against cancer cell lines.[4]

Materials:

  • Cancer cell line (e.g., PC3)

  • Complete cell culture medium

  • Test compounds (6-aminouracil derivatives)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Plating: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates, then add Tris base solution to each well to solubilize the bound dye. Read the absorbance at a suitable wavelength (e.g., 515 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of AChE activity by 6-methyluracil derivatives.[9][10][11]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (6-methyluracil derivatives)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Experimental Workflow: In Vitro Anticancer Activity (SRB Assay)

SRB_Assay_Workflow start Start cell_plating Plate cancer cells in 96-well plates start->cell_plating incubation1 Incubate for 24 hours cell_plating->incubation1 compound_treatment Treat cells with 6-aminouracil derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 cell_fixation Fix cells with cold Trichloroacetic Acid (TCA) incubation2->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization absorbance_reading Read absorbance at 515 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 6-Methyluracil Derivative Inhibitor->AChE Inhibition Scaffold_to_Application cluster_derivatives Chemical Modifications cluster_applications Therapeutic Applications scaffold This compound Scaffold anticancer_deriv Anticancer Derivatives scaffold->anticancer_deriv ache_inhibitor_deriv AChE Inhibitor Derivatives scaffold->ache_inhibitor_deriv gpr84_agonist_deriv GPR84 Agonist Derivatives scaffold->gpr84_agonist_deriv oncology Oncology anticancer_deriv->oncology alzheimers Alzheimer's Disease ache_inhibitor_deriv->alzheimers inflammation Inflammatory Diseases gpr84_agonist_deriv->inflammation

References

Application Notes and Protocols for the Condensation Reaction of 6-Amino-3-methyluracil with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic protocols for the condensation reaction between 6-amino-3-methyluracil and various aldehydes. This reaction is a cornerstone in the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

Introduction

This compound is a versatile building block in heterocyclic synthesis. The presence of an amino group at the C6 position and an active methylene group at the C5 position allows for facile condensation with aldehydes to construct a variety of fused heterocyclic systems. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization. The nature of the final product can be influenced by the reaction conditions, including the choice of solvent, catalyst, and temperature.

Data Presentation: Synthesis of Fused Pyrimidines

The following tables summarize the results from the condensation of 6-aminouracil derivatives with various aldehydes under different reaction conditions. While specific data for this compound is limited in the literature, the data for the closely related 6-amino-1,3-dimethyluracil provides a strong predictive basis for reaction outcomes and yields.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

AldehydeCatalystSolventReaction ConditionsYield (%)Reference
Aromatic AldehydesAcetic AcidEthanolRoom TemperatureHigh (85-98%)[3][4]
Benzaldehyde-Formic AcidRefluxNot Specified[5]
Aliphatic Aldehydes-Formic AcidHeatingMixture of Products[5]

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

AldehydeCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Aromatic AldehydesHydrochloric AcidMethanolRoom TemperatureGood[1]
Aliphatic AldehydesFormic AcidHeatingNot SpecifiedMixture of Products[5]
3-Phenylprop-2-enalFormic AcidHeatingNot SpecifiedNot Specified[5]

Experimental Protocols

The following are generalized protocols for the condensation reaction of this compound with aldehydes, based on established procedures for related 6-aminouracil derivatives.[1][3][4]

Protocol 1: Acetic Acid Catalyzed Synthesis of Pyrimido[4,5-d]pyrimidines in Ethanol

This protocol is adapted from multi-component reactions for the synthesis of pyrimido[4,5-d]pyrimidines.[3][4]

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Urea or N-substituted urea (for certain variations)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (20 mL).

  • If required by the specific synthetic route, add urea or a substituted urea (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature. The reaction can also be facilitated by ultrasound irradiation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.

Protocol 2: Hydrochloric Acid Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines in Methanol

This protocol is based on the synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives.[1]

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend this compound (2 mmol) in methanol (10 mL) in a flask.

  • Add a few drops of concentrated hydrochloric acid to achieve a pH of 5-6.

  • Add the aromatic aldehyde (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Collect the resulting solid product by filtration.

  • Wash the product with methanol.

  • Recrystallize the crude product from aqueous acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized reaction mechanism and the experimental workflow for the synthesis of fused pyrimidines from this compound and aldehydes.

Reaction_Mechanism Reactants This compound + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H2O) Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product1 Pyrimido[4,5-d]pyrimidine Dehydration->Product1 Product2 Pyrido[2,3-d]pyrimidine Dehydration->Product2

Caption: Generalized reaction mechanism for the formation of fused pyrimidines.

Experimental_Workflow Start Start Mixing Mix this compound, Aldehyde, Solvent, and Catalyst Start->Mixing Reaction Stir at Specified Temperature and Time Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Reaction Incomplete Workup Product Isolation: Filtration and Washing Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the condensation reaction.

References

Synthesis of Xanthine Derivatives from 6-Amino-3-methyluracil Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various xanthine derivatives, starting from 6-Amino-3-methyluracil and its related precursors. The methodologies outlined are based on the classical Traube purine synthesis and its modern variations, offering a versatile platform for the generation of a diverse range of xanthine-based compounds, which are of significant interest in medicinal chemistry, particularly as adenosine receptor antagonists.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that includes naturally occurring compounds like caffeine and theophylline. These molecules are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities. A common and effective strategy for synthesizing substituted xanthines is the Traube method, which utilizes 6-aminouracil derivatives as key starting materials. This protocol focuses on the synthetic pathways originating from this compound, detailing the key transformations required to construct the xanthine core and introduce substituents at various positions.

The primary synthetic route involves a three-step sequence:

  • Nitrosation of the 6-aminouracil at the 5-position.

  • Reduction of the 5-nitroso group to an amine, yielding a 5,6-diaminouracil intermediate.

  • Cyclization of the 5,6-diaminouracil with a one-carbon synthon to form the imidazole ring of the xanthine scaffold.

Variations in the cyclization step, utilizing different one-carbon sources such as formic acid, aldehydes, or carboxylic acids, allow for the introduction of diverse substituents at the 8-position of the xanthine ring, enabling the exploration of structure-activity relationships.

Experimental Workflows

The following diagrams illustrate the key synthetic transformations for preparing xanthine derivatives from this compound precursors.

Synthesis_Workflow start This compound nitroso 6-Amino-5-nitroso-3-methyluracil start->nitroso Nitrosation (NaNO₂, H⁺) diamino 5,6-Diamino-3-methyluracil nitroso->diamino Reduction (e.g., Na₂S₂O₄) xanthine_unsub 3-Methylxanthine diamino->xanthine_unsub Cyclization (Formic Acid) xanthine_sub 8-Substituted-3-methylxanthine diamino->xanthine_sub Cyclization (R-CHO or R-COOH)

Caption: General synthetic workflow from this compound.

Key Experimental Protocols

Protocol 1: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil

This protocol describes the nitrosation of 6-amino-1,3-dimethyluracil, a close analog of this compound, which follows the same reaction principle.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Acetic acid

  • Water

  • Sodium nitrite (NaNO₂)

Procedure:

  • Dissolve 6-amino-1,3-dimethyluracil in a mixture of acetic acid and water.[1]

  • Heat the mixture to approximately 80-85°C.[1]

  • Slowly add an aqueous solution of sodium nitrite dropwise to the heated reaction mixture.

  • Maintain the temperature and continue stirring for a specified period (e.g., 30-35 minutes) to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 6-amino-5-nitroso-1,3-dimethyluracil.[1]

Note: The reaction progress can be monitored by a color change, often to a rose-red or pink precipitate.[2][3]

Protocol 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil

This protocol details the reduction of the 5-nitroso group to an amine.

Materials:

  • 6-Amino-5-nitroso-1,3-dimethyluracil

  • Ammonia solution (e.g., 25%)

  • Sodium dithionite (Na₂S₂O₄)

Procedure:

  • Dissolve 6-amino-5-nitroso-1,3-dimethyluracil in an aqueous ammonia solution.[2]

  • Heat the solution to approximately 70°C.[2]

  • Gradually add solid sodium dithionite to the heated solution with stirring over a period of about 30 minutes. The deeply colored solution will decolorize as the reduction proceeds.[2][3]

  • After the addition is complete, continue heating and stirring for an additional 15 minutes.[3]

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with water, and dry to yield 5,6-diamino-1,3-dimethyluracil.

Protocol 3: Cyclization to Xanthine Derivatives

Materials:

  • 5,6-Diamino-1,3-dimethyluracil

  • Formic acid

Procedure:

  • Suspend 5,6-diamino-1,3-dimethyluracil in formic acid.

  • Reflux the mixture for a specified time.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with water and dry to obtain theophylline (1,3-dimethylxanthine).

Materials:

  • 5,6-Diamino-1,3-dimethyluracil

  • Substituted aldehyde (R-CHO)

  • Methanol:Glacial Acetic Acid (4:1)

  • Thionyl chloride (SOCl₂)

Procedure:

  • React 5,6-diamino-1,3-dimethyluracil with the desired substituted aldehyde in a 4:1 mixture of methanol and glacial acetic acid at room temperature for approximately 18 hours to form the corresponding Schiff base (benzylidene derivative).[4]

  • Isolate the intermediate Schiff base.

  • Reflux the Schiff base in thionyl chloride for about 1 hour to effect oxidative cyclization.[4][5]

  • After the reaction is complete, carefully quench the excess thionyl chloride and isolate the 8-substituted xanthine derivative.

This modern and efficient method utilizes a coupling agent for the initial amide formation, followed by cyclization.

Materials:

  • 5,6-Diaminouracil derivative

  • Carboxylic acid (R-COOH)

  • COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • Amide Formation:

    • To a solution of the carboxylic acid (1.0 equiv.) and COMU (1.1 equiv.) in a minimal amount of DMF, add a solution of the 5,6-diaminouracil derivative (1.1 equiv.) and DIPEA (2.0 equiv.) in minimal DMF dropwise.[6]

    • Stir the reaction at room temperature for 5-10 minutes.[6]

    • Add water to precipitate the 6-amino-5-carboxamidouracil intermediate.[6]

    • Filter, wash with water, and dry the intermediate.[6]

  • Cyclization:

    • Reflux the isolated 6-amino-5-carboxamidouracil intermediate in an aqueous solution of sodium hydroxide (e.g., 10%) to induce dehydrative cyclization.[5]

    • Cool the reaction mixture and neutralize with acid to precipitate the 8-substituted xanthine.

    • Filter, wash with water, and dry the final product.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of key intermediates and final xanthine derivatives as reported in the literature.

Table 1: Yields of 6-Amino-5-carboxamidouracil Intermediates using COMU Coupling

Starting 5,6-DiaminouracilCarboxylic AcidProductYield (%)
5,6-Diamino-3-ethyluracilCinnamic acidN-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide80
5,6-Diamino-3-(prop-2-yn-1-yl)uracil(E)-3-(3-methoxyphenyl)acrylamide(E)-N-(6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)acrylamide83
5,6-Diamino-3-ethyluracil2-Methyl-3-phenylpropanoic acidN-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methyl-3-phenylpropanamidequantitative

Data extracted from[7]

Table 2: Yields of Theophylline Synthesis

Starting MaterialCyclization ReagentProductYield (%)
5,6-diamino-1,3-dimethyluracilTriethylamine, 1,3-bis[2,6-diisopropylphenyl]imidazolium chloride in waterTheophylline97.7

Data extracted from[8]

Signaling Pathways of Xanthine Derivatives

Xanthine derivatives commonly exert their biological effects by acting as antagonists at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[9][10] These are G protein-coupled receptors (GPCRs) that modulate various downstream signaling cascades.

Adenosine_Receptor_Signaling cluster_A1_A3 A₁ and A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ and A₂ₑ Receptor Signaling Xanthine Xanthine Derivatives (Antagonists) A1_A3 A₁ / A₃ Receptors Xanthine->A1_A3 Blockade A2A_A2B A₂ₐ / A₂ₑ Receptors Xanthine->A2A_A2B Blockade Adenosine Adenosine (Agonist) Adenosine->A1_A3 Adenosine->A2A_A2B Gi Gᵢ Protein A1_A3->Gi Gq Gq Protein A1_A3->Gq AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity (Decreased) cAMP_decrease->PKA_inhibit PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Gs Gₛ Protein A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA Activity (Increased) cAMP_increase->PKA_activate

Caption: Adenosine receptor signaling pathways and antagonism by xanthines.

The antagonism of these receptors by xanthine derivatives leads to a variety of physiological effects, including central nervous system stimulation, bronchodilation, and diuresis. The specific pharmacological profile of a xanthine derivative is dependent on its affinity and selectivity for the different adenosine receptor subtypes. The synthetic methods described herein provide a robust framework for generating novel xanthine derivatives for further investigation as potential therapeutic agents.

References

Application Notes & Protocols: Combinatorial Synthesis of Uracil Derivative Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil, a fundamental component of ribonucleic acid (RNA), serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of uracil have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Combinatorial synthesis has emerged as a powerful strategy for the rapid generation of large and diverse libraries of uracil derivatives, enabling efficient exploration of chemical space for hit identification and lead optimization in drug discovery programs.[16]

This document provides detailed application notes and protocols for the combinatorial synthesis of uracil derivative libraries. It includes methodologies for key synthetic transformations, data on representative compounds, and visualizations of synthetic workflows and relevant biological pathways.

Synthetic Strategies and Protocols

The structural diversity of a uracil derivative library can be achieved by introducing various substituents at the N1, N3, C5, and C6 positions of the uracil ring.[1] Below are protocols for two common strategies for generating such libraries.

Protocol 1: Solid-Phase Synthesis of N1- and N3-Substituted Uracil Derivatives

This protocol describes a solid-phase approach for the synthesis of a library of N1- and N3-substituted uracil derivatives. Solid-phase synthesis offers advantages in terms of ease of purification and automation.

Materials and Reagents:

  • Wang resin

  • Uracil

  • Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

  • Variety of alkyl and aryl halides (R1-X and R2-X)

  • Cesium carbonate (Cs2CO3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Experimental Protocol:

  • Immobilization of Uracil: Swell Wang resin in DMF. In a separate flask, dissolve uracil, DIC, and DMAP in DMF. Add this solution to the swollen resin and shake at room temperature for 24 hours. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • N1-Alkylation: Suspend the uracil-bound resin in DMF. Add a solution of the first building block (R1-X) and Cs2CO3 in DMF. Shake the mixture at 60°C for 12 hours. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • N3-Alkylation: Resuspend the N1-alkylated resin in DMF. Add a solution of the second building block (R2-X) and Cs2CO3 in DMF. Shake the mixture at 60°C for 12 hours. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Cleavage: Treat the resin with a mixture of TFA/DCM (1:1) for 2 hours to cleave the product from the solid support. Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude N1, N3-disubstituted uracil derivative.

  • Purification: Purify the crude product by preparative HPLC to yield the desired compound.

Protocol 2: Solution-Phase Synthesis of 5-Substituted Uracil Derivatives via Suzuki Coupling

This protocol details a solution-phase synthesis of 5-aryl uracil derivatives using a Suzuki coupling reaction. This method is highly effective for introducing a wide range of aryl and heteroaryl moieties at the C5 position.[17]

Materials and Reagents:

  • 5-Bromouracil

  • Variety of boronic acids (R-B(OH)2)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 5-bromouracil, the desired boronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), and PPh3 (0.1 equivalents).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of Na2CO3 (2 M).

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted uracil derivative.

Data Presentation

The following tables summarize representative quantitative data for synthesized uracil derivatives.

Table 1: Representative N1, N3-Disubstituted Uracil Derivatives and Their Antiviral Activity. [10][18]

Compound IDR1R2Yield (%)EC50 (µM) against HIV-1
1 2-(4-methylphenoxy)ethyl3,5-dimethylbenzyl750.27
2 Cinnamyl3,5-dimethylbenzyl820.45
3 2-Phenoxyethyl3-Methylbenzyl781.2
4 Cinnamyl4-Chlorobenzyl850.8

Table 2: Representative 5-Substituted Uracil Derivatives and Their Anticancer Activity. [6][9]

Compound IDR (at C5)Yield (%)IC50 (µg/mL) against HepG2 Cells
5 Phenyl8525.3
6 4-Methoxyphenyl9218.7
7 2-Thienyl7832.1
8 Cyclohexylmethyl6516.5

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes in the combinatorial synthesis and evaluation of uracil derivative libraries.

Combinatorial_Synthesis_Workflow Start Uracil Scaffold Combinatorial_Synthesis Combinatorial Synthesis (e.g., Alkylation, Coupling) Start->Combinatorial_Synthesis Building_Blocks Diverse Building Blocks (R1, R2, R3...) Building_Blocks->Combinatorial_Synthesis Purification Purification & Characterization Combinatorial_Synthesis->Purification Library Uracil Derivative Library Purification->Library

Caption: Combinatorial synthesis workflow for generating a uracil derivative library.

Thymidylate_Synthase_Inhibition_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP TS->dTMP Catalyzes DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Uracil_Derivative Uracil Derivative (e.g., 5-Fluorouracil) Uracil_Derivative->TS Inhibits

Caption: Inhibition of the Thymidylate Synthase pathway by uracil derivatives.[6]

High_Throughput_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Uracil Derivative Library Primary_Assay High-Throughput Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Studies Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

Caption: High-throughput screening workflow for identifying lead compounds.[19][20]

References

Application Notes and Protocols for the Synthesis of Potential Enzyme Inhibitors from 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential enzyme inhibitors derived from 6-amino-3-methyluracil and its close analog, 6-aminouracil. The document covers the synthesis of inhibitors for four key enzyme targets: DNA Polymerase IIIC, Acetylcholinesterase, Cathepsin B, and Thymidine Phosphorylase. Each section includes an introduction to the enzyme's relevance, a summary of inhibitory data, detailed experimental protocols, and a visual representation of the relevant biological pathway or experimental workflow.

Inhibition of DNA Polymerase IIIC

Introduction: DNA Polymerase IIIC (Pol IIIC) is a crucial enzyme for DNA replication in Gram-positive bacteria, making it an attractive target for the development of novel antibiotics.[1] Derivatives of 6-anilinouracil have been identified as potent and selective inhibitors of this enzyme.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of synthesized 6-anilinouracil derivatives against Bacillus subtilis DNA Polymerase IIIC.

Compound IDStructureR Group at N3IC50 (µM)Reference
1 6-(3-ethyl-4-methylanilino)uracilH~1[3]
2 3-ethyl-6-(3-ethyl-4-methylanilino)uracil-CH2CH3<0.5[4]
3 3-butyl-6-(3-ethyl-4-methylanilino)uracil-(CH2)3CH3<0.5[4]
4 3-(2-hydroxyethyl)-6-(3-ethyl-4-methylanilino)uracil-CH2CH2OH<0.5[4]
Experimental Protocol: Synthesis of 6-(3-ethyl-4-methylanilino)uracil derivatives

This protocol describes a general method for the synthesis of N3-substituted 6-(3-ethyl-4-methylanilino)uracils.

Step 1: Synthesis of this compound (Starting Material)

A general method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate and urea in the presence of a base.[4]

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and urea.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

  • Filter, wash with water and ethanol, and dry to yield 6-aminouracil.

Step 2: N3-Alkylation of 6-Aminouracil

  • Suspend 6-aminouracil in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate, followed by the desired alkyl halide (e.g., ethyl iodide for compound 2 ).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the N3-alkylated product.

  • Filter, wash with water, and dry.

Step 3: Synthesis of 6-(3-ethyl-4-methylanilino)uracil derivatives

  • A mixture of the N3-substituted-6-aminouracil and 3-ethyl-4-methylaniline is heated, often in the presence of the aniline's hydrochloride salt.[3]

  • The reaction can be carried out neat or in a high-boiling solvent.

  • Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Cool the reaction mixture and purify the product by chromatography or recrystallization to yield the final 6-anilinouracil derivative.

Visualization: DNA Replication in Gram-Positive Bacteria

DNA_Replication_Pathway DNA_Template Bacterial Chromosome (dsDNA) Helicase Helicase (DnaB) DNA_Template->Helicase unwinds SSB Single-Strand Binding Proteins Helicase->SSB exposes single strands Primase Primase (DnaG) SSB->Primase allows primer synthesis DnaE DNA Polymerase IIIE (DnaE) Primase->DnaE synthesizes RNA primers Pol_IIIC DNA Polymerase IIIC (PolC) Replicated_DNA Replicated DNA Pol_IIIC->Replicated_DNA synthesizes leading & lagging strands DnaE->Pol_IIIC extends primers Ligase DNA Ligase Ligase->Replicated_DNA joins Okazaki fragments Inhibitor 6-Anilinouracil Derivatives Inhibitor->Pol_IIIC inhibits

Caption: Inhibition of DNA Polymerase IIIC by 6-anilinouracil derivatives disrupts bacterial DNA replication.

Inhibition of Acetylcholinesterase

Introduction: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic signaling.[2] Derivatives of 6-methyluracil have been designed as potent AChE inhibitors.[6]

Quantitative Data Summary

The following table presents the inhibitory activity of synthesized 6-methyluracil derivatives against human Acetylcholinesterase (hAChE).

Compound IDStructureIC50 (nM) for hAChEReference
5 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil5 ± 0.5
6 Donepezil (Reference Drug)-
Experimental Protocol: Synthesis of 1,3-bis[ω-(substituted benzylethylamino)alkyl]-6-methyluracils

This protocol outlines the synthesis of a potent AChE inhibitor.[1]

Step 1: Synthesis of 6-Methyluracil (Starting Material)

6-Methyluracil can be synthesized by the condensation of ethyl acetoacetate and urea.[7][8]

  • Mix finely powdered urea with ethyl acetoacetate, a small amount of absolute ethanol, and a few drops of concentrated hydrochloric acid.[7]

  • Allow the mixture to dry under vacuum over concentrated sulfuric acid.

  • The resulting crude β-uraminocrotonic ester is then cyclized by heating in a sodium hydroxide solution, followed by acidification to precipitate 6-methyluracil.[7]

Step 2: N1,N3-Dialkylation of 6-Methyluracil

  • To a suspension of 6-methyluracil in a solvent like DMF, add a base such as sodium hydride.

  • Add the appropriate ω-bromoalkylphthalimide and heat the mixture.

  • After the reaction, the solvent is removed, and the residue is treated with hydrazine hydrate to remove the phthalimide protecting group, yielding the N1,N3-bis(ω-aminoalkyl)-6-methyluracil.

Step 3: Reductive Amination

  • The resulting diamine is then reacted with a substituted benzaldehyde (e.g., o-nitrobenzaldehyde) in the presence of a reducing agent like sodium borohydride to yield the final product.

  • The product is purified using column chromatography.

Visualization: Cholinergic Signaling in Alzheimer's Disease

Cholinergic_Signaling Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicle releases Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh into AChR Acetylcholine Receptors (AChR) Synaptic_Cleft->AChR ACh binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh degraded by Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_Neuron->Signal_Transduction AChR->Postsynaptic_Neuron Inhibitor 6-Methyluracil Derivative Inhibitor->AChE inhibits

Caption: 6-Methyluracil derivatives inhibit AChE, increasing acetylcholine levels and enhancing cholinergic signaling.

Inhibition of Cathepsin B

Introduction: Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers.[9] Its aberrant activity contributes to tumor invasion, metastasis, and angiogenesis, making it a promising target for cancer therapy.[10][11] Uracil derivatives have been explored for their potential to inhibit Cathepsin B.

Quantitative Data Summary

The following table shows the percentage inhibition of Cathepsin B by various 6-aminouracil derivatives.

Compound IDR Group at C6% Inhibition of Cathepsin BReference
7 Phenyl thiourea82.3%
8 Furan-2-carboxamide>50%
9 Thiophene-2-carboxamide>50%
10 Doxorubicin (Reference)18.7%
Experimental Protocol: Synthesis of a Phenyl Thiourea Derivative of 6-Aminouracil

This protocol describes the synthesis of a potent Cathepsin B inhibitor.

Step 1: Synthesis of 6-Aminouracil (Starting Material)

Follow the procedure described in Section 1, Step 1.

Step 2: Synthesis of the Phenyl Thiourea Derivative

  • A general method for preparing phenylthiourea involves the reaction of an aniline with ammonium thiocyanate.[12][13]

  • To synthesize the 6-aminouracil derivative, 6-aminouracil is reacted with phenyl isothiocyanate in a suitable solvent like DMF or ethanol.

  • The reaction mixture is stirred at room temperature or heated gently to completion.

  • The product is then isolated by precipitation or crystallization.

Visualization: Role of Cathepsin B in Cancer Progression

CathepsinB_Pathway cluster_tumor_cell Tumor Cell Pro_CathepsinB Pro-Cathepsin B CathepsinB Active Cathepsin B Pro_CathepsinB->CathepsinB activation ECM_Degradation Extracellular Matrix (ECM) Degradation CathepsinB->ECM_Degradation promotes Angiogenesis Angiogenesis CathepsinB->Angiogenesis promotes Apoptosis_Evasion Evasion of Apoptosis CathepsinB->Apoptosis_Evasion contributes to TGF_beta TGF-β Activation CathepsinB->TGF_beta activates Inhibitor 6-Aminouracil Derivative Inhibitor->CathepsinB inhibits Invasion_Metastasis Invasion and Metastasis ECM_Degradation->Invasion_Metastasis TGF_beta->Invasion_Metastasis

Caption: 6-Aminouracil derivatives inhibit Cathepsin B, a key enzyme in tumor progression and metastasis.

Inhibition of Thymidine Phosphorylase

Introduction: Thymidine phosphorylase (TP) is an enzyme involved in the nucleotide salvage pathway.[6] It is also known as platelet-derived endothelial cell growth factor (PD-ECGF), an angiogenic factor.[14][15] Elevated levels of TP are found in many solid tumors, correlating with poor prognosis.[16] Therefore, TP inhibitors are being investigated as anti-cancer and anti-angiogenic agents.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various compounds against Thymidine Phosphorylase.

Compound IDInhibitor TypeIC50 (µM)Reference
11 6-bridged imidazolyluracil derivativelow µM range
12 7-Deazaxanthine (Standard Inhibitor)41.0 ± 1.63
13 Tipiracil-HCl (Standard Inhibitor)0.014 ± 0.04
Experimental Protocol: General Synthesis of 6-Bridged Imidazolyluracil Derivatives

This protocol provides a general approach for synthesizing TP inhibitors.

Step 1: Synthesis of 6-Chlorouracil

  • Start with 6-aminouracil and perform a diazotization reaction followed by a Sandmeyer-type reaction with a chloride source to replace the amino group with a chlorine atom.

Step 2: Synthesis of the Bridged Imidazole Moiety

  • Synthesize the desired substituted imidazole with a linker containing a nucleophilic group (e.g., an amine or thiol).

Step 3: Coupling Reaction

  • React the 6-chlorouracil with the synthesized imidazole derivative. The nucleophilic group on the imidazole linker will displace the chlorine at the C6 position of the uracil ring.

  • The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base.

  • Purify the final product using column chromatography or recrystallization.

Visualization: Role of Thymidine Phosphorylase in Angiogenesis

TP_Angiogenesis Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP substrate dRibose1P 2-Deoxy-D-ribose-1-phosphate TP->dRibose1P Thymine Thymine TP->Thymine Endothelial_Cell Endothelial Cell dRibose1P->Endothelial_Cell attracts Chemotaxis Chemotaxis Endothelial_Cell->Chemotaxis undergoes Angiogenesis Angiogenesis Chemotaxis->Angiogenesis Inhibitor 6-Bridged Imidazolyluracil Derivative Inhibitor->TP inhibits

Caption: Inhibition of Thymidine Phosphorylase by 6-bridged imidazolyluracil derivatives can suppress angiogenesis.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of two promising classes of novel anticancer agents: quinoline-chalcone hybrids and brevilin A derivatives. The methodologies described herein are intended to guide researchers in the development and characterization of new therapeutic candidates.

Synthesis of Novel Anticancer Agents

This section details the synthetic protocols for a representative quinoline-chalcone hybrid and a brevilin A derivative.

Protocol for the Synthesis of Quinoline-Chalcone Hybrid (Compound 12e)

This protocol describes the synthesis of (E)-1-(quinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a potent anticancer agent.[1][2][3] The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 1-(Quinolin-3-yl)ethan-1-one

  • 3,4,5-Trimethoxybenzaldehyde

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH)

  • Distilled water

  • Stir plate and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(quinolin-3-yl)ethan-1-one (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1.2 equivalents) in ethanol.

  • To this solution, add a 10% aqueous solution of potassium hydroxide (2 mL).

  • Stir the resulting mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with distilled water and dry under vacuum to yield the final product.

G Experimental Workflow: Synthesis of Quinoline-Chalcone Hybrid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 1-(Quinolin-3-yl)ethan-1-one dissolve Dissolve in Ethanol reactant1->dissolve reactant2 3,4,5-Trimethoxybenzaldehyde reactant2->dissolve add_base Add aq. KOH dissolve->add_base stir Stir at RT for 24h add_base->stir precipitate Pour into water stir->precipitate filter Filter solid precipitate->filter wash_dry Wash and Dry filter->wash_dry product Quinoline-Chalcone Hybrid (12e) wash_dry->product

Synthesis of Quinoline-Chalcone Hybrid.
Protocol for the Synthesis of Brevilin A Derivatives (BA-9 and BA-10)

This protocol outlines a representative method for the derivatization of Brevilin A, a natural product with demonstrated anticancer activity.[3][4][5] The synthesis involves the modification of the Brevilin A scaffold to enhance its therapeutic properties.

Materials:

  • Brevilin A (isolated from Centipeda minima)

  • Appropriate acylating or alkylating agents

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Stir plate and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Brevilin A (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the appropriate base (1.5 equivalents).

  • Cool the reaction mixture to 0°C.

  • Slowly add the desired acylating or alkylating agent (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Brevilin A derivative.

In Vitro Evaluation of Anticancer Activity

This section provides protocols for assessing the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Protocol for MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to determine the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7, A549, SW480, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized anticancer compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Experimental Workflow: MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 treatment Treat with compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analysis Calculate IC50 values read_absorbance->analysis

MTT Assay Workflow.
Quantitative Data: IC50 Values

The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of the synthesized compounds against various human cancer cell lines.

Table 1: IC50 Values of Quinoline-Chalcone Derivatives [2][8][9]

CompoundR1R2MGC-803HCT-116MCF-7
12a 4-CH3H1.86 ± 0.237.22 ± 1.286.86 ± 0.41
12b 4-OCH3H2.39 ± 0.368.61 ± 1.026.32 ± 0.47
12c 3-OCH3H2.63 ± 0.186.41 ± 0.784.43 ± 0.22
12d 3,4-diOCH3H1.62 ± 0.115.62 ± 0.417.86 ± 1.02
12e 3,4,5-triOCH3H1.38 ± 0.215.34 ± 0.395.21 ± 0.51
12f HH3.24 ± 0.437.25 ± 0.828.23 ± 1.07
12g 4-ClH3.82 ± 0.1813.2 ± 1.397.41 ± 0.82
12h 4-BrH2.28 ± 0.189.22 ± 0.827.82 ± 1.03
12i 3-ClH4.25 ± 0.418.77 ± 0.7410.21 ± 1.24
12j 3-BrH3.22 ± 0.1916.2 ± 1.55>20
5-Fu --6.22 ± 0.5410.4 ± 1.2311.1 ± 1.31

Table 2: IC50 Values of Brevilin A and its Derivatives [4][5]

CompoundA549 (Lung)SW480 (Colorectal)MDA-MB-231 (Breast)MCF-7 (Breast)
Brevilin A 10.086 µM13.631 µM7.033 µM12.5 µM
BA-9 6.239 µM5.147 µM4.647 µM5.847 µM
BA-10 6.392 µM8.566 µM6.385 µM6.352 µM

Mechanism of Action Studies

This section provides a protocol to investigate the effect of the synthesized compounds on the cell cycle distribution of cancer cells.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10][11]

Materials:

  • Cancer cell line

  • Complete culture medium

  • Synthesized anticancer compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate overnight.

  • Treat the cells with the desired concentrations of the anticancer compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

G Experimental Workflow: Cell Cycle Analysis cell_seeding Seed cells in 6-well plates treatment Treat with compound cell_seeding->treatment harvest Harvest cells treatment->harvest wash1 Wash with PBS harvest->wash1 fixation Fix with 70% ethanol wash1->fixation wash2 Wash with PBS fixation->wash2 staining Stain with Propidium Iodide wash2->staining analysis Analyze by flow cytometry staining->analysis G PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits QuinolineChalcone Quinoline-Chalcone Hybrids QuinolineChalcone->PI3K inhibits

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3-methyluracil. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Consumption of Starting Material in Condensation Reactions

Symptom: Your reaction between this compound and an aldehyde (e.g., formaldehyde) results in a low yield of the desired product, with a significant amount of unreacted this compound remaining.

Potential Cause Suggested Solution
Insufficient catalyst activity Increase the loading of a mild acid catalyst (e.g., acetic acid) or switch to a more potent one. The choice of catalyst can significantly influence the reaction rate.
Suboptimal reaction temperature Gradually increase the reaction temperature while monitoring for product degradation. Some condensations require heating to proceed at a reasonable rate.
Poor solubility of reactants Select a solvent system in which both this compound and the aldehyde are readily soluble. Protic solvents like ethanol or methanol are often good starting points.
Presence of water Ensure all reagents and solvents are anhydrous, as water can lead to side reactions and reduce the purity of the final product.[1]
Issue 2: Formation of Multiple Products in Condensation Reactions

Symptom: Your reaction produces a mixture of compounds, making purification difficult and lowering the yield of the desired product.

Potential Cause Suggested Solution
Reaction at both the 6-amino and C5 positions 6-Aminouracils are ambident nucleophiles, with reactive centers at the 6-amino group and the C5 position.[2] The reaction outcome can be influenced by the nature of the electrophile and the reaction conditions. Softer electrophiles tend to react at the softer C5 position.
Formation of bis(this compound-5-yl)methane This side product can form when two molecules of this compound react with one molecule of formaldehyde.[3][4] To minimize its formation, use a stoichiometric excess of formaldehyde.
Formation of pyrimidopyrimidines In the presence of certain reagents and conditions, intramolecular cyclization can lead to the formation of fused heterocyclic systems like pyrimidopyrimidines.
Issue 3: Unexpected Side Products in Nitrosation Reactions

Symptom: Reaction of this compound with a nitrosating agent (e.g., sodium nitrite in acidic solution) yields products other than the expected 6-amino-5-nitroso-3-methyluracil.

Potential Cause Suggested Solution
Nitrosation at the 6-amino group The primary amino group can react with nitrous acid to form an unstable diazonium salt, which can then decompose to various products or be displaced by a nucleophile.
Deamination The unstable diazonium salt can lead to the replacement of the amino group with a hydroxyl group, resulting in the formation of 3-methyluracil-6-ol.
Formation of other N-nitroso compounds If secondary or tertiary amine impurities are present in the reaction mixture, they can be nitrosated to form stable N-nitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: Based on the reactivity of the 6-aminouracil scaffold, the most common side products arise from its ambident nucleophilic nature. In condensation reactions with aldehydes, the formation of bis(this compound-5-yl)methane is a known side product, particularly when the stoichiometry is not carefully controlled. In nitrosation reactions, side products can include the deaminated product (3-methyluracil-6-ol) and potentially other compounds arising from the reactivity of the intermediate diazonium salt.

Q2: How can I minimize the formation of the bis-adduct in a condensation reaction with formaldehyde?

A2: To minimize the formation of bis(this compound-5-yl)methane, you should control the stoichiometry of the reactants. Using a slight excess of formaldehyde relative to this compound will favor the formation of the mono-adduct. Additionally, controlling the reaction temperature and time can help to prevent the formation of this and other side products.

Q3: My nitrosation reaction is giving a complex mixture of products. What are the key parameters to control?

A3: Nitrosation reactions of primary aromatic amines can be sensitive to reaction conditions. Key parameters to control include:

  • Temperature: Perform the reaction at a low temperature (typically 0-5 °C) to stabilize the intermediate diazonium salt and minimize decomposition.

  • pH: The pH of the reaction medium is crucial for the formation of the active nitrosating species.

  • Purity of Reagents: Ensure that your this compound is free from other nucleophilic impurities that could react with the nitrosating agent or the diazonium intermediate.

Q4: Are there any specific impurities I should be aware of in my starting material, this compound?

A4: Impurities in the starting material can significantly affect the outcome of your reaction. Potential impurities could arise from the synthesis of this compound itself. For instance, if the synthesis involves the methylation of 6-aminouracil, you might have unreacted starting material or over-methylated products. It is always recommended to verify the purity of your starting material by techniques such as NMR, LC-MS, and melting point analysis before use.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-5-nitroso-3-methyluracil

This protocol is adapted from procedures for the nitrosation of similar 6-aminouracil derivatives.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable volume of dilute hydrochloric acid with cooling in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of this compound. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting:

  • Formation of a brown gas (NO₂): This indicates that the temperature is too high, leading to the decomposition of nitrous acid. Ensure the reaction is maintained at 0-5 °C.

  • Low yield: This could be due to the decomposition of the diazonium intermediate. Ensure slow and controlled addition of the nitrite solution.

Visualizations

Reaction_Pathways Potential Reaction Pathways of this compound A This compound B Condensation with Formaldehyde (1 eq.) A->B C5-attack D Condensation with Formaldehyde (>0.5 eq. 6-AMU) A->D C5-attack F Nitrosation (NaNO2, HCl, 0-5°C) A->F C5-attack H Nitrosation at N6 A->H N6-attack C 6-Amino-5-(hydroxymethyl)-3-methyluracil (Desired Product) B->C E bis(this compound-5-yl)methane (Side Product) D->E G 6-Amino-5-nitroso-3-methyluracil (Desired Product) F->G I Unstable Diazonium Salt H->I J Deamination I->J K 3-Methyluracil-6-ol (Side Product) J->K

Caption: Reaction pathways of this compound.

Troubleshooting_Logic Troubleshooting Logic for Side Product Formation Start Reaction with Side Products Identify Identify Side Product (LC-MS, NMR) Start->Identify Condensation Condensation Reaction? Identify->Condensation Nitrosation Nitrosation Reaction? Identify->Nitrosation BisAdduct bis-Adduct? Condensation->BisAdduct Yes Other Other Side Product Condensation->Other No Deamination Deamination Product? Nitrosation->Deamination Yes Nitrosation->Other No Stoichiometry Adjust Stoichiometry (excess aldehyde) BisAdduct->Stoichiometry TempControl Lower Reaction Temperature (0-5°C) Deamination->TempControl Purity Check Reagent Purity Other->Purity Conditions Optimize Reaction Conditions (Solvent, Catalyst) Purity->Conditions

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

References

Technical Support Center: Purification of 6-Amino-3-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 6-Amino-3-methyluracil derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this class of compounds are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For many derivatives, simple filtration and washing with an appropriate solvent can yield a product of high purity.

Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound and its derivatives, common and effective solvents for recrystallization include glacial acetic acid, mixtures of dimethylformamide (DMF) and water, or ethanol.[1] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Q3: My compound is highly polar. What challenges might I face during column chromatography?

A3: Highly polar compounds like many this compound derivatives can exhibit strong interactions with the stationary phase (e.g., silica gel), which may lead to issues such as poor separation, tailing of peaks, or even irreversible adsorption to the column.

Q4: What are the typical impurities I might encounter in the synthesis of this compound derivatives?

A4: Common impurities can include unreacted starting materials (e.g., cyanoacetic acid derivatives and ureas), side products from incomplete cyclization, or byproducts from undesired reactions at other functional groups. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure the solution cools down slowly to promote gradual crystal formation.
No crystals form upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
The purified product is still impure. The impurities have similar solubility profiles to the desired compound in the chosen solvent.Try a different recrystallization solvent or a mixture of solvents. If recrystallization is ineffective, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
The compound will not elute from the column. The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol mixture, slowly increase the percentage of methanol.
The compound streaks or "tails" down the column. Strong interaction between the basic amino group of the uracil derivative and the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.
Poor separation of the desired compound from impurities. The polarity of the mobile phase is not optimized for the separation.Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
The compound appears to be decomposing on the column. The compound is unstable on the acidic silica gel.Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel by pre-treating it with a basic solution.

Data Presentation

The following table summarizes quantitative data from a documented synthesis and purification of a this compound derivative.

Derivative Purification Method Yield Purity Reference
6-amino-1,3-dimethyluracilCentrifugation and Drying93.71%99.125%[2]
6-methyluracilFiltration and Washing71-77%High[1]
6-amino-1-phenyl-5-bromouracilRecrystallization from 25% ethanol61%Not specified[3]
Various spiro pyridodipyrimidinesRecrystallization from ethanol/DMSOGood yieldsNot specified[4]

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound derivative and a small amount of a suitable solvent (e.g., glacial acetic acid or a DMF/water mixture).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity as needed to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction crude_product Crude Product reaction->crude_product purification_choice Choose Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity/ Good Crystallinity column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture/ Similar Polarity pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic start Purification Attempt check_purity Is the Product Pure? start->check_purity success Purification Successful check_purity->success Yes failure Identify Purification Issue check_purity->failure No recrystallization_issue Recrystallization Problem failure->recrystallization_issue Used Recrystallization chromatography_issue Chromatography Problem failure->chromatography_issue Used Chromatography troubleshoot_recrystallization Consult Recrystallization Troubleshooting Guide recrystallization_issue->troubleshoot_recrystallization troubleshoot_chromatography Consult Chromatography Troubleshooting Guide chromatography_issue->troubleshoot_chromatography repurify Re-purify troubleshoot_recrystallization->repurify troubleshoot_chromatography->repurify repurify->start

Caption: Logical workflow for troubleshooting the purification of this compound derivatives.

References

improving yield in the synthesis of fused pyrimidines from 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fused pyrimidines from 6-amino-3-methyluracil.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of fused pyrimidines from this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[1] The solubility of reactants and the reaction rate can be significantly influenced by the solvent.[1] While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]

  • Catalyst Inefficiency: The choice and activity of the catalyst play a crucial role. For reusable catalysts, regeneration may be necessary.[1] The concentration of acid catalysts, such as HCl, should be optimized.[1] The use of nanocatalysts has been shown to improve product yields and reaction rates due to their high surface area.[2][3]

  • Purity of Starting Materials: The purity of this compound and other reactants is paramount. Impurities can lead to side reactions and lower yields. Ensure all starting materials are of high purity before commencing the reaction.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. For instance, in reactions involving β-ketoesters and aldehydes, a Hantzsch-type 1,4-dihydropyridine can form as a fluorescent byproduct, especially at higher temperatures.[1]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Concentration) start->check_catalyst check_purity Assess Purity of Starting Materials start->check_purity analyze_byproducts Analyze for Side Products (e.g., via TLC, NMR) start->analyze_byproducts optimize_conditions Optimize Conditions (Solvent Screen, Temp Gradient) check_conditions->optimize_conditions optimize_catalyst Optimize Catalyst (Screen Catalysts, Vary Loading) check_catalyst->optimize_catalyst purify_reagents Purify Starting Materials check_purity->purify_reagents modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol end Improved Yield optimize_conditions->end optimize_catalyst->end purify_reagents->end modify_protocol->end

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing the formation of a significant amount of side products. How can I increase the selectivity of my reaction?

Answer:

The formation of side products is a common issue that can be addressed by carefully adjusting the reaction parameters.

Strategies to Improve Selectivity:

  • Temperature Control: As mentioned, higher temperatures can favor alternative reaction pathways, such as the Hantzsch dihydropyridine synthesis.[1] Running the reaction at a lower temperature can often increase selectivity for the desired fused pyrimidine.[1]

  • Catalyst Choice: The type of catalyst can influence which reaction pathway is favored. Some Lewis acids may selectively promote one pathway over another.[1] Nanocatalysts, such as nano-MgO, can also enhance selectivity in multicomponent reactions.[3]

  • Order of Addition of Reagents: In some cases, the order in which reactants are added can minimize the formation of side products. For instance, adding urea last in a Biginelli-type reaction can help reduce its decomposition into ammonia, which can participate in side reactions.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction. A systematic solvent screen is recommended to identify the optimal medium for your specific transformation.

Logical Relationship for Minimizing Side Products:

Minimize_Side_Products start Side Product Formation identify_side_product Identify Side Product (e.g., using NMR, Mass Spec) start->identify_side_product propose_mechanism Propose Formation Mechanism of Side Product identify_side_product->propose_mechanism adjust_temp Adjust Temperature (Typically Lower) propose_mechanism->adjust_temp change_catalyst Change Catalyst (e.g., Lewis Acid vs. Brønsted Acid) propose_mechanism->change_catalyst modify_addition Modify Order of Reagent Addition propose_mechanism->modify_addition end Increased Selectivity adjust_temp->end change_catalyst->end modify_addition->end

Caption: Decision process for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for improving the yield of fused pyrimidines from this compound?

A1: A variety of catalysts can be employed, with the choice depending on the specific reaction.

  • Brønsted Acids: Catalysts like HCl are commonly used.[1]

  • Lewis Acids: These can influence the selectivity of the reaction.

  • Nanocatalysts: Materials such as SBA-15-Pr-SO3H and magnetic nanoparticles have been shown to significantly improve yields in the synthesis of pyrido[2,3-d]pyrimidines.[2] They offer advantages like high surface area, recyclability, and ease of workup.[2]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product.[1] Developing a suitable eluent system (e.g., hexane:ethyl acetate) will allow for clear separation of the components in the reaction mixture.[1]

Q3: What are the recommended purification techniques for the final fused pyrimidine product?

A3:

  • Filtration and Washing: Often, the product will precipitate out of the reaction mixture. It can then be collected by filtration and washed with a cold solvent, such as ethanol, to remove impurities.[1][4]

  • Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and acetic acid) is a common and effective method.[1][4]

  • Column Chromatography: If recrystallization is not sufficient to achieve the desired purity, column chromatography can be employed.[1]

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Acetonitrile8012No Reaction[5]
2DMF8012No Reaction[5]
3Toluene8012No Reaction[5]
4DMSO8012No Reaction[5]
5EtOH8012---[5]

Note: The table is based on a specific reaction for the preparation of a pyrrolo[2,3-d]pyrimidine derivative and illustrates the importance of solvent selection.

Table 2: Comparison of Catalysts for Pyrido[2,3-d]pyrimidine Synthesis

CatalystReaction ConditionsYield (%)Reference
NoneConventional HeatingLower[2]
SBA-15-Pr-SO3H NanocatalystSolvent-free, heatingImproved[2]
Nano-MgOWater, heatingHigh (up to 95%)[3]
Fe3O4@TiO2@NH2@PMo12O40Nano catalytic conditionsGood[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines using a Nanocatalyst

This protocol is a generalized procedure based on multicomponent reactions.

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), an appropriate aryl aldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst Addition: Add the nanocatalyst (e.g., nano-MgO, as a small percentage of the total reactant weight).

  • Solvent: Add the appropriate solvent (e.g., water or ethanol). Some reactions can also be performed under solvent-free conditions.[2]

  • Reaction: Stir the mixture and heat to the optimized temperature (e.g., reflux).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature. The solid product often precipitates and can be collected by filtration.

  • Purification: Wash the solid product with a cold solvent (e.g., ethanol) and dry under vacuum. If necessary, further purify by recrystallization.[4]

Experimental Workflow Diagram:

Experimental_Workflow start Start mix_reagents Mix Reactants: This compound, aldehyde, malononitrile start->mix_reagents add_catalyst Add Nanocatalyst mix_reagents->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor workup Cool, Filter, and Wash monitor->workup purify Recrystallize/Purify workup->purify end Characterize Product purify->end

Caption: General experimental workflow for fused pyrimidine synthesis.

References

Technical Support Center: N-Alkylation of 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 6-amino-3-methyluracil. The following information is designed to address specific challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenges in the N-alkylation of this compound revolve around regioselectivity, over-alkylation, and potential side reactions. The molecule presents multiple nucleophilic sites, including the exocyclic 6-amino group and the C5 position of the pyrimidine ring, which has enamine-like reactivity.[1] Competition between N-alkylation at the 6-amino group and C-alkylation at the C5 position can lead to a mixture of products. Furthermore, the primary amine at the C6 position can undergo mono- and di-alkylation, leading to challenges in selectively obtaining the desired product.

Q2: How can I control the regioselectivity to favor N-alkylation over C-alkylation?

Controlling the regioselectivity is crucial for a successful reaction. The electronic nature of the pyrimidine ring in 6-aminouracil derivatives gives the C5 position significant nucleophilic character.[1] To favor N-alkylation at the 6-amino group, the following strategies can be employed:

  • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, play a critical role. A non-nucleophilic, sterically hindered base can help deprotonate the amino group without promoting side reactions. The choice of solvent can influence the relative reactivity of the nucleophilic sites.

  • Protecting Groups: Although it adds extra steps, the use of a protecting group on the 6-amino group can allow for other transformations, and its reactivity suggests that careful choice of reaction conditions is needed to avoid side reactions. For instance, the 6-amino group can be protected as a dimethylformamide (DMF) acetal to direct glycosylation to the N1 position.[2]

Q3: I am observing a significant amount of di-alkylated product. How can I promote mono-alkylation?

Over-alkylation is a common issue when the mono-alkylated product is more nucleophilic than the starting amine. To favor mono-alkylation, consider the following adjustments:

  • Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.

Q4: What are common side reactions, and how can they be minimized?

Besides C-alkylation and over-alkylation, other side reactions can occur. The uracil ring itself can undergo reactions. For instance, 6-aminouracil can react with aldehydes in formic acid to yield pyrido[2,3-d]pyrimidine derivatives.[3] To minimize side reactions, it is important to carefully control the reaction conditions, including temperature, reaction time, and the purity of all reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

Troubleshooting Guide

The following table outlines common problems encountered during the N-alkylation of this compound, their possible causes, and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature- Poor solubility of reactants- Use a more reactive alkylating agent (e.g., iodide instead of chloride).- Switch to a stronger base (e.g., NaH, KHMDS).- Gradually increase the reaction temperature.- Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO).
Mixture of N- and C-Alkylated Products - High reactivity of the C5 position- Reaction conditions favoring C-alkylation- Modify the solvent to alter the reactivity of the nucleophilic centers.- Employ a bulkier base to sterically hinder attack at the C5 position.- Consider a protecting group strategy for the 6-amino group if other positions are to be functionalized.[2]
Formation of Di-alkylated Product - High reactivity of the mono-alkylated amine- High concentration of the alkylating agent- Elevated reaction temperature- Use a large excess of this compound.- Add the alkylating agent dropwise over an extended period.- Lower the reaction temperature.
Complex Product Mixture/Degradation - Reaction temperature is too high- Extended reaction time- Impure starting materials or solvents- Optimize the reaction temperature by running small-scale trials.- Monitor the reaction progress by TLC or LC-MS and stop when the starting material is consumed.- Ensure the purity of all reagents and use dry solvents.
Difficulty in Product Purification - Similar polarities of starting material, product, and byproducts.- Product instability during purification.- Utilize a different chromatography technique (e.g., preparative HPLC).- Consider converting the product to a salt to alter its solubility and facilitate purification.- Perform purification at a lower temperature to minimize degradation.[4][5]

Experimental Protocols

While a specific, detailed protocol for the N-alkylation of the 6-amino group of this compound is not extensively documented, the following general procedure, adapted from protocols for similar substrates, can serve as a starting point.[6]

General Procedure for Mono-N-alkylation:

  • To a solution of this compound (1 equivalent) in a suitable dry solvent (e.g., DMF, DMSO), add a non-nucleophilic base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve this compound in dry solvent Start->Dissolve Add_Base Add base at 0°C Dissolve->Add_Base Stir_RT Stir at room temperature Add_Base->Stir_RT Cool Cool to 0°C Stir_RT->Cool Add_Alkylating_Agent Add alkylating agent dropwise Cool->Add_Alkylating_Agent React Stir at room temperature Add_Alkylating_Agent->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench reaction Monitor->Quench Reaction complete Extract Extract product Quench->Extract Wash_Dry Wash and dry organic phase Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by chromatography Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield check_reagents Check Reagent Purity and Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh/more reactive reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_conditions temp_ok Temperature Optimal? check_conditions->temp_ok increase_temp Increase Temperature temp_ok->increase_temp No base_ok Base Strength/ Solubility Sufficient? temp_ok->base_ok Yes increase_temp->base_ok change_base Use Stronger/ More Soluble Base base_ok->change_base No solvent_ok Reactants Soluble in Solvent? base_ok->solvent_ok Yes change_base->solvent_ok change_solvent Change Solvent solvent_ok->change_solvent No end Improved Yield solvent_ok->end Yes change_solvent->end

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.

References

overcoming solubility issues of 6-Amino-3-methyluracil in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 6-Amino-3-methyluracil in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid with limited solubility in many common organic solvents at room temperature. It is sparingly soluble in water and slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is significantly enhanced in aqueous basic solutions due to the deprotonation of the uracil ring system.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The low solubility of this compound is attributed to its planar structure, which allows for strong intermolecular hydrogen bonding and crystal lattice energy. If you are observing poor dissolution, it is likely that the chosen solvent cannot overcome these intermolecular forces effectively at the current concentration and temperature.

Q3: Can heating the reaction mixture improve the solubility?

A3: Yes, in many cases, heating can increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Prolonged heating at high temperatures could lead to degradation. It is advisable to first attempt dissolution at a moderate temperature (e.g., 40-60 °C) and monitor for any signs of decomposition.

Q4: Are there any recommended solvent systems for reactions involving this compound?

A4: For reactions where neutral conditions are required, polar aprotic solvents such as DMSO, DMF, or N-methyl-2-pyrrolidone (NMP) are often used, sometimes with heating. In situations where basic conditions are tolerated, dissolving this compound in a dilute aqueous base (e.g., 0.1 M NaOH) before adding it to the reaction mixture can be an effective strategy. Co-solvent systems, such as DMSO/water or DMF/water mixtures, can also be effective.

Q5: How can I avoid the product precipitating out during the reaction work-up?

A5: Precipitation during work-up often occurs when the polarity of the solvent system is changed, for instance, by adding an anti-solvent like water to a reaction mixture in an organic solvent. To mitigate this, you can try cooling the solution slowly to allow for more controlled crystallization, which may result in a purer product. Alternatively, if the product is also poorly soluble, a solvent exchange via distillation or extraction into a more suitable solvent might be necessary.

Troubleshooting Guides

Issue: Poor Solubility in Aprotic Solvents (e.g., DMSO, DMF)

Symptoms:

  • Solid this compound remains undissolved in the solvent even after prolonged stirring.

  • The reaction appears heterogeneous and proceeds slowly or not at all.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit at the given temperature.

  • The solvent quality is poor (e.g., contains water, which can decrease solubility).

Solutions:

  • Increase Temperature: Gently warm the mixture (e.g., to 50-70 °C) with continuous stirring. Monitor for dissolution.

  • Reduce Concentration: If possible, reduce the concentration of this compound in the reaction.

  • Use a Co-solvent: Add a small percentage of a co-solvent. For instance, in some cases, a small amount of water can disrupt the crystal lattice and aid dissolution in DMSO.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up solid agglomerates.

Issue: Compound Crashes Out of Solution Upon Addition of Other Reagents

Symptoms:

  • A clear solution of this compound becomes cloudy or forms a precipitate upon the addition of another reactant.

Possible Causes:

  • The added reagent changes the overall polarity of the solvent system, reducing the solubility of this compound.

  • The added reagent reacts with the solvent or this compound to form an insoluble species.

Solutions:

  • Slow Addition: Add the reagent dropwise to the solution of this compound with vigorous stirring. This allows for localized concentration changes to dissipate more effectively.

  • Pre-dissolve Reagents: If possible, dissolve all reactants in the same solvent before mixing.

  • Change Solvent System: Consider a solvent system in which all components are adequately soluble.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents at 25 °C

SolventEstimated Solubility (mg/mL)
Water (pH 7)< 1
0.1 M NaOH> 20
0.1 M HCl~ 1-2
Dimethyl Sulfoxide (DMSO)~ 5-10
N,N-Dimethylformamide (DMF)~ 5-10
Methanol< 1
Ethanol< 1
Acetonitrile< 1

Note: These are estimated values based on qualitative descriptions and data for structurally similar compounds. Actual solubility may vary depending on the purity of the compound and the experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol is suitable for reactions that can be performed under basic conditions.

Methodology:

  • To a stirred suspension of this compound in the reaction solvent (e.g., water or a co-solvent mixture), slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Monitor the pH of the mixture using a pH meter or pH paper.

  • Continue adding the NaOH solution until the this compound is fully dissolved. Typically, a pH of 10-12 is sufficient.

  • Proceed with the addition of other reagents. Be mindful that the basic conditions may affect the stability of other components in the reaction.

cluster_0 pH Adjustment Workflow A Suspend this compound B Add 1 M NaOH dropwise A->B Stirring C Monitor pH B->C C->B pH < 10 D Complete Dissolution C->D pH 10-12 E Proceed with Reaction D->E

Workflow for pH Adjustment
Protocol 2: Solubility Enhancement using a Co-solvent System (DMSO/Water)

This protocol is useful when neutral conditions are preferred, and the reaction can tolerate a mixture of solvents.

Methodology:

  • Dissolve the this compound in a minimal amount of DMSO with stirring. Gentle heating (40-50 °C) can be applied to aid dissolution.

  • In a separate vessel, prepare the aqueous component of your reaction.

  • Slowly add the DMSO solution of this compound to the stirred aqueous solution.

  • Observe for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of DMSO in the final mixture.

  • It is crucial to determine the tolerance of your reaction or biological assay to the final DMSO concentration.

cluster_1 Co-solvent System Workflow F Dissolve in min. DMSO H Slowly add DMSO solution to Aqueous Phase F->H Stirring G Prepare Aqueous Phase G->H I Check for Precipitation H->I I->F Precipitate, adjust ratio J Proceed with Reaction I->J No Precipitate

Workflow for Co-solvent System
Protocol 3: Preparation of a Soluble Salt (e.g., Hydrochloride Salt)

This protocol describes the formation of a more soluble salt form of this compound, which can then be used in subsequent reactions.

Methodology:

  • Suspend this compound in a suitable organic solvent such as isopropanol or ethanol.

  • With stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl, 1.05 equivalents).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrochloride salt may result in a clear solution or a different precipitate.

  • If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

  • If a clear solution is obtained, the solvent can be removed under reduced pressure to yield the salt.

  • The resulting hydrochloride salt should exhibit improved solubility in aqueous media.

cluster_2 Salt Formation Workflow K Suspend in Alcohol L Add HCl solution K->L M Stir at Room Temp L->M N Isolate Salt M->N O Use in Reaction N->O

preventing byproduct formation in multicomponent reactions with 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for preventing byproduct formation in multicomponent reactions (MCRs) involving 6-Amino-3-methyluracil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, using this compound in multicomponent reactions.

Issue 1: Low yield of the desired fused pyrimidine product.

  • Question: My reaction is resulting in a low yield of the target pyrimido[4,5-d]pyrimidine. How can I improve the yield?

  • Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions and competing side reactions. Consider the following troubleshooting steps:

    • Optimize the Catalyst: The choice of catalyst is crucial for driving the reaction towards the desired product. If you are using a weak acid catalyst, consider switching to a more effective one. Lewis acids or supported catalysts can enhance the reaction rate and selectivity. For instance, catalysts like MIL-53(Fe) have been used in solvent-free conditions at elevated temperatures to achieve good yields.[1]

    • Adjust the Reaction Temperature: Temperature plays a significant role in reaction kinetics. If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the yield. However, excessively high temperatures can lead to degradation or the formation of side products. Some protocols suggest refluxing in a suitable solvent.

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. While some reactions proceed well in polar aprotic solvents like DMF, others may benefit from protic solvents like ethanol or even solvent-free conditions.[2] It is advisable to screen a range of solvents to find the optimal one for your specific substrates.

    • Purity of Reactants: Ensure that the this compound, aldehyde, and the third component are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of a significant amount of aza-Michael adduct or Schiff base byproduct.

  • Question: I am observing a significant amount of an intermediate, likely an aza-Michael adduct or a Schiff base, in my reaction mixture, and it is not converting to the final product. What should I do?

  • Answer: The formation and accumulation of intermediates suggest that the final cyclization step is hindered. Here are some strategies to promote the completion of the reaction:

    • Catalyst Choice: An appropriate catalyst can facilitate the intramolecular cyclization. Acetic acid is commonly used as a catalyst in these reactions.[2] If you are already using a catalyst, consider increasing its loading or switching to a stronger one.

    • Dehydrating Conditions: The cyclization step often involves the elimination of a water molecule. Performing the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus to remove water can drive the equilibrium towards the cyclized product.

    • Extended Reaction Time or Increased Temperature: The cyclization step may be slow. Extending the reaction time or moderately increasing the temperature can provide the necessary energy for the reaction to go to completion.

    • Oxidizing Agent for Aromatization: In some cases, the initial cyclized product is a dihydropyrimidine derivative, which may require an oxidation step to form the final aromatic pyrimido[4,5-d]pyrimidine. Reagents like I2-TBHP (tert-butyl hydroperoxide) can be used for this purpose.[3]

Issue 3: Formation of multiple unidentified byproducts.

  • Question: My reaction is messy, with multiple spots on the TLC plate, and I am struggling to isolate the desired product. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple byproducts indicates a lack of selectivity in the reaction. The following adjustments can help to improve the outcome:

    • Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

    • Optimize the Order of Addition of Reactants: In some MCRs, the order in which the reactants are mixed can influence the reaction pathway. Try adding the reactants in a different sequence to see if it improves the selectivity.

    • Use of a More Selective Catalyst: Some catalysts are known to be more selective for certain transformations. Researching catalysts that have been successfully used for similar reactions can provide a good starting point. For instance, organocatalysts are known for their high selectivity in many reactions.

    • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can minimize side reactions and lead to a cleaner product profile.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in multicomponent reactions involving this compound?

A1: Common byproducts can include:

  • Schiff bases: Formed from the condensation of this compound with the aldehyde component.[4]

  • Aza-Michael adducts: Resulting from the addition of the amino group of this compound to a Michael acceptor, which can be formed in situ.[3]

  • Knoevenagel condensation products: Arising from the reaction between the aldehyde and the active methylene compound.[5]

  • Self-condensation products: Of the aldehyde or the active methylene compound.

Q2: What is the role of the catalyst in these reactions?

A2: The catalyst can play several roles in multicomponent reactions with this compound:

  • Activation of reactants: Lewis acid catalysts can activate the carbonyl group of the aldehyde, making it more electrophilic.

  • Facilitating imine formation: Acid catalysts promote the formation of the iminium ion intermediate, which is a key step in many MCRs.[6][7]

  • Promoting cyclization: Catalysts can facilitate the final intramolecular cyclization and dehydration steps to form the fused heterocyclic product.

  • Improving selectivity: By lowering the activation energy for the desired reaction pathway, a catalyst can improve the selectivity for the target product over byproducts.[8]

Q3: Can the reaction conditions be optimized to favor a specific product?

A3: Yes, the reaction conditions can be tuned to favor the formation of the desired product. Key parameters to consider for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time. A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific set of reactants.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Pyrimido[4,5-d]pyrimidines

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidEthanolRoom Temp1278-90[2]
2MIL-53(Fe)Solvent-free110185-95[1]
3I2-TBHPEthanolRoom Temp275-88[3]
4Cs2CO3Toluene1001563-90[9]

Experimental Protocols

Protocol: Synthesis of 5-substituted-1,3-dimethyl-pyrimido[4,5-d]pyrimidines via a Three-Component Reaction

This protocol is a general guideline for the synthesis of pyrimido[4,5-d]pyrimidines, adapted from procedures described in the literature.[2][3]

Materials:

  • This compound

  • Aromatic aldehyde

  • Secondary amine (e.g., piperidine, morpholine)

  • Ethanol

  • Acetic acid

  • Iodine (I2)

  • tert-Butyl hydroperoxide (TBHP)

Procedure:

Step 1: Formation of the aza-Michael adduct

  • In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and the secondary amine (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-6 hours) until the starting materials are consumed.

Step 2: Cyclization and Aromatization

  • To the reaction mixture from Step 1, add Iodine (I2, 0.1 mmol) and tert-butyl hydroperoxide (TBHP, 1.5 mmol).

  • Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimido[4,5-d]pyrimidine.

Critical Notes for Byproduct Prevention:

  • Step 1: Ensure the complete formation of the aza-Michael adduct before proceeding to the next step. Premature addition of the oxidizing agent can lead to undesired side reactions.

  • Step 2: The amounts of I2 and TBHP should be carefully controlled. Excess oxidizing agent can lead to over-oxidation or degradation of the product.

Visualizations

Byproduct_Formation_Pathway Reactants This compound + Aldehyde + Active Methylene Compound Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation Intermediate2 Knoevenagel Adduct Reactants->Intermediate2 Knoevenagel Byproduct2 Self-Condensation Products Reactants->Byproduct2 Intermediate3 Aza-Michael Adduct Intermediate1->Intermediate3 Michael Addition Byproduct1 Unreacted Intermediates Intermediate1->Byproduct1 Intermediate2->Intermediate3 Michael Addition Intermediate2->Byproduct1 Desired_Product Desired Pyrimido[4,5-d]pyrimidine Intermediate3->Desired_Product Cyclization & Aromatization Intermediate3->Byproduct1

Caption: Reaction pathway showing the formation of the desired product and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Multiple Byproducts Check_Purity Check Purity of Reactants Start->Check_Purity Check_Purity->Start Impure Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst Pure Optimize_Temp Adjust Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent End Improved Yield and Selectivity Optimize_Solvent->End

Caption: A workflow for troubleshooting common issues in multicomponent reactions.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Yield Yield Catalyst->Yield Influences Selectivity Selectivity Catalyst->Selectivity Strongly Influences Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Influences Temperature Temperature Temperature->Yield Influences Temperature->Selectivity Can Affect Temperature->Reaction_Rate Strongly Influences Solvent Solvent Solvent->Yield Influences Solvent->Selectivity Can Affect Solvent->Reaction_Rate Influences

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Scale-Up Synthesis of 6-Amino-3-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-amino-3-methyluracil derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and its derivatives?

A1: The most prevalent methods involve the condensation of a 3-carbon synthon with N-methylurea or a related urea derivative. A common approach is the reaction of ethyl cyanoacetate with methylurea in the presence of a base like sodium ethoxide.[1][2] Another method involves the cyclization of a cyanoacetylurea derivative.[3] For N-substituted derivatives, alkylation of 6-aminouracil can be employed, though this can sometimes lead to mixtures of N-alkylated products.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions need careful management to prevent side reactions and ensure consistent product quality.

  • Mixing: Efficient agitation is crucial for maintaining homogeneity, especially in large reactors, to ensure uniform reaction rates and prevent localized overheating.

  • Rate of reagent addition: Controlled addition of reagents is often necessary to manage reaction exotherms and minimize the formation of impurities.

  • Purity of starting materials: Impurities in raw materials can have a significant impact on the reaction outcome and the purity of the final product.[4]

Q3: What are the primary safety concerns when working with the synthesis of this compound derivatives on a larger scale?

A3: Safety is paramount in any chemical synthesis, and scaling up introduces specific hazards. Key concerns include the handling of flammable solvents, managing exothermic reactions to prevent thermal runaways, and the potential for dust explosions with powdered reagents and products. A thorough risk assessment should be conducted before any scale-up operation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives, offering potential causes and solutions.

Issue 1: Low Reaction Yield

A common challenge in scaling up pyrimidine synthesis is a decrease in yield compared to lab-scale experiments.

Potential CauseProposed Solution
Incomplete Reaction Monitor reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[5]
Suboptimal Reaction Conditions Re-optimize the molar ratios of reactants, the choice and amount of base, and the solvent system for the larger scale. What works in a round-bottom flask may not be optimal in a large reactor.[5]
Poor Mixing Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.
Side Reactions The formation of byproducts can be more pronounced at a larger scale due to longer reaction times or less efficient heat dissipation. Consider lowering the reaction temperature or changing the solvent to minimize unwanted reactions.[4]
Issue 2: Product Purity and Impurities

Achieving high purity can be more challenging on a larger scale due to difficulties in purification.

Potential CauseProposed Solution
Formation of Side-Products The inherent reactivity of the pyrimidine precursors can lead to various side reactions. Modifying reaction conditions, such as temperature and solvent, can help minimize the formation of these impurities.[4]
Over-alkylation or Acylation In derivatization reactions, multiple substitutions on the uracil ring can occur. Carefully control the stoichiometry of the electrophile and the reaction time to prevent this.[4]
Similar Polarity of Product and Impurities If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems for crystallization or consider alternative purification techniques like preparative HPLC.[4]
Product Instability The target compound may be unstable under certain purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic methods such as crystallization is recommended.[4][5]
Issue 3: Crystallization and Isolation Difficulties

Obtaining a crystalline product with good handling properties is crucial for further processing.

Potential CauseProposed Solution
Product is an Oil or Amorphous Solid If the product is an oil, try co-evaporation with a non-polar solvent like hexane or toluene. For amorphous solids, screening a variety of solvents and solvent mixtures for crystallization is recommended.[5]
Impurities Inhibiting Crystallization Even small amounts of impurities can hinder crystallization. Further purification of the crude product by chromatography or another technique may be necessary before attempting crystallization.[5]
Uncontrolled Nucleation and Crystal Growth On a large scale, uncontrolled nucleation can lead to fine powders that are difficult to filter. Implement controlled cooling profiles and consider seeding the solution with a small amount of the pure product to promote the growth of larger crystals.
Polymorphism The product may exist in different crystalline forms (polymorphs) with varying properties. A systematic polymorph screen should be conducted to identify and control the desired crystal form.[6]

Quantitative Data

The following tables provide illustrative data for the synthesis of aminouracil derivatives. Note that these values can vary significantly depending on the specific reaction, scale, and level of optimization.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a 6-Aminouracil Derivative

ParameterLab-Scale (10 g)Pilot-Scale (10 kg)Common Challenges in Scale-Up
Typical Yield 85-95%70-85%Potential for increased side reactions and handling losses.
Typical Purity (after initial isolation) >98%90-97%Less efficient purification on a larger scale.
Reaction Time 4-6 hours6-10 hoursSlower heating and cooling rates in larger reactors.
Solvent Volume / kg of product 10-15 L15-25 LLarger volumes are often needed for efficient stirring and heat transfer.

Table 2: Typical Parameters for Crystallization of 6-Aminouracil Derivatives

ParameterRecommended RangeRationale
Cooling Rate 1-5 °C / hourSlow cooling promotes the growth of larger, more easily filterable crystals.
Seeding Temperature 5-10 °C below saturationSeeding at a slightly supersaturated state encourages controlled crystal growth over spontaneous nucleation.
Agitation Speed 50-150 RPMGentle agitation prevents crystal breakage while ensuring good mixing.
Antisolvent Addition Rate 0.5-2 L / hour / kg of productSlow addition of an antisolvent prevents localized high supersaturation and the formation of fine particles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the synthesis of the target compound.

Materials:

  • Ethyl cyanoacetate

  • 3-Methylurea

  • Sodium ethoxide

  • Ethanol

  • Acetic acid

  • Deionized water

Procedure:

  • In a suitable reactor, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Slowly add a solution of 3-methylurea in ethanol to the reactor.

  • To this mixture, add ethyl cyanoacetate dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of glacial acetic acid.

  • The product will precipitate out of solution. Cool the slurry further to 0-5°C to maximize precipitation.

  • Isolate the solid product by filtration and wash with cold ethanol and then with deionized water.

  • Dry the product under vacuum at 60-70°C to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Deionized water or an appropriate solvent mixture

  • Activated carbon (optional)

Procedure:

  • In a reactor, suspend the crude this compound in deionized water.

  • Heat the suspension to 80-90°C with stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For higher recovery, cool the mixture further to 0-5°C.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified product under vacuum at 60-70°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents Reactants (Ethyl Cyanoacetate, 3-Methylurea) reaction Reaction (Reflux) reagents->reaction base Base (Sodium Ethoxide) base->reaction solvent Solvent (Ethanol) solvent->reaction neutralization Neutralization (Acetic Acid) reaction->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration precipitation->filtration crude_product Crude Product filtration->crude_product dissolution Dissolution (Hot Water) crude_product->dissolution crystallization Crystallization (Slow Cooling) dissolution->crystallization filtration_pure Filtration crystallization->filtration_pure purified_product Purified Product filtration_pure->purified_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_complete_issues Potential Issues if Reaction is Complete cluster_solutions_complete Solutions start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp side_reactions Side Reactions complete->side_reactions poor_mixing Poor Mixing complete->poor_mixing suboptimal_conditions Suboptimal Conditions complete->suboptimal_conditions optimize_conditions Optimize Conditions (Temp, Solvent) side_reactions->optimize_conditions improve_agitation Improve Agitation poor_mixing->improve_agitation reoptimize_stoichiometry Re-optimize Stoichiometry suboptimal_conditions->reoptimize_stoichiometry

References

Technical Support Center: 6-Amino-3-methyluracil Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3-methyluracil and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for the recrystallization of this compound derivatives?

A1: Based on literature and experimental data, common solvents for the recrystallization of this compound derivatives include aqueous alcohol (e.g., aqueous methanol or ethanol), ethyl ether, or a mixture of ethanol and dimethyl sulfoxide (DMSO)[1][2]. The choice of solvent will depend on the specific derivative's polarity.

Q2: My product containing the this compound core is poorly soluble in common organic solvents. What can I do?

A2: Poor solubility can be a challenge. Consider using more polar aprotic solvents like dimethylformamide (DMF) for the reaction and initial dissolution. For purification, a mixed solvent system, such as ethanol/DMSO, might be effective for recrystallization[2]. Alternatively, column chromatography can be employed for purification if a suitable solvent system for elution can be found[3].

Q3: I am observing the formation of multiple products in my alkylation reaction of this compound. What could be the cause?

A3: 6-Aminouracil derivatives have multiple nucleophilic sites, which can lead to the formation of side products. The exocyclic 6-amino group and the C5 position of the uracil ring are both reactive towards electrophiles[4]. To improve selectivity, consider using protecting groups for the amino function or optimizing reaction conditions such as temperature and the choice of base and solvent.

Q4: How can I remove unreacted this compound from my reaction mixture?

A4: Unreacted this compound can often be removed by filtration if it is insoluble in the reaction solvent upon cooling. If the starting material and product have different solubilities in a particular solvent, selective precipitation or extraction can be effective. For instance, after reaction in DMF, pouring the mixture into water may precipitate the product, leaving the more soluble starting material in the aqueous phase[4].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Product fails to precipitate/crystallize from the reaction mixture. The product is too soluble in the reaction solvent. The concentration of the product is too low.- Add a less polar co-solvent (an anti-solvent) to induce precipitation. - Concentrate the reaction mixture under reduced pressure to increase the product concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
An oil is formed instead of a crystalline solid during work-up. The product has a low melting point or is impure. The cooling rate is too fast.- Try to scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the desired product. - Redissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. - Purify the product using column chromatography before attempting crystallization.
The isolated product is colored, but the desired compound should be colorless. Presence of impurities or byproducts. Oxidation of the product or starting material.- Recrystallize the product from a suitable solvent system. Activated carbon can sometimes be used to remove colored impurities. - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low yield of the desired product after purification. Incomplete reaction. Loss of product during work-up and purification steps. Formation of soluble byproducts that are difficult to separate.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize the recrystallization solvent and procedure to minimize product loss. - Consider alternative purification methods like column chromatography to improve separation and yield.

Experimental Protocols

General Alkylation of this compound and Work-up

This protocol is a generalized procedure based on common practices for the alkylation of aminouracil derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound in DMF, add the base (e.g., K₂CO₃).

  • Add the alkylating agent (alkyl halide) to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol or ethyl ether) or by column chromatography.[1]

Data Presentation

Table 1: Solubility of 6-Aminouracil and 1-Methyl-6-aminouracil in Various Solvents at 25 °C

CompoundSolventSolubility ( g/100g solvent)
6-AminouracilWater0.15
Ethanol0.02
Acetone<0.01
Ethyl Acetate<0.01
1-Methyl-6-aminouracilWater0.52
Ethanol0.08
Acetone0.01
Ethyl Acetate<0.01

Data adapted from a study on the solubility of aminouracils.[5]

Visualizations

Experimental Workflow for Alkylation and Work-up

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix this compound, base, and solvent (DMF) add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat_reaction Heat and Monitor (TLC) add_alkyl_halide->heat_reaction quench Cool and Quench (Water/Ethyl Acetate) heat_reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General workflow for the alkylation of this compound followed by work-up and purification.

Troubleshooting Logic for Product Isolation

troubleshooting_logic decision decision action action start Reaction Complete check_precipitation Does product precipitate upon cooling/dilution? start->check_precipitation action_filter Filter and wash solid check_precipitation->action_filter Yes action_extract Perform Liquid-Liquid Extraction check_precipitation->action_extract No check_purity_solid Is solid pure? action_filter->check_purity_solid end_product Isolated Product check_purity_solid->end_product Yes action_recrystallize Recrystallize check_purity_solid->action_recrystallize No action_recrystallize->end_product check_purity_extract Is crude extract pure? action_extract->check_purity_extract check_purity_extract->end_product Yes action_chromatography Column Chromatography check_purity_extract->action_chromatography No action_chromatography->end_product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Amino-3-methyluracil Derivatives and Other Uracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various uracil derivatives, with a focus on the potential of 6-Amino-3-methyluracil analogs. While specific experimental data on this compound derivatives is limited in publicly accessible literature, this document compiles and contrasts the known biological activities of structurally related uracil compounds, including 6-aminouracils and 6-methyluracils. The guide aims to offer a valuable resource for researchers interested in the design and development of novel uracil-based therapeutic agents by presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

Uracil and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties. The functionalization of the uracil ring at various positions significantly influences the compound's biological profile. This section presents a comparative summary of the reported biological activities of different uracil derivatives.

Anticancer Activity

A variety of uracil derivatives have been investigated for their cytotoxic effects against numerous cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) of several 6-substituted uracil derivatives, providing a benchmark for the potential efficacy of novel analogs like this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
6-Aminouracil Derivatives 6-[(2-morpholinoethyl)amino] derivativeL1210 leukemia-[1]
6-[(2-piperidinoethyl)amino] derivativeL1210 leukemia-[1]
Phenyl thiourea derivativePC3 (prostate)>50% inhibition[2]
6-Ethynyluracil 6-EthynyluracilLeukemia L12101-20[3]
B-16 melanoma1-20[3]
Lewis lung carcinoma1-20[3]
Uracil-Azole Hybrids Compound 4j (uracil-azole hybrid)MCF-7 (breast)16.18 ± 1.02
HEPG-2 (liver)7.56 ± 5.28
Other Uracil Derivatives 1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 leukemia (in vivo)%T/C = 124[1]
Antimicrobial Activity

The antibacterial potential of uracil derivatives has also been explored. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
6-Aminouracil Derivatives 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione)Bacillus cereus32[4]
Selenium-containing 6-Methyluracil Derivatives -Various bacteriaHigh activity[5]
Enzyme Inhibitory Activity

Certain uracil derivatives have been shown to inhibit specific enzymes, highlighting their potential for targeted therapies. For instance, 6-methyluracil derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Compound ClassDerivativeEnzymeIC50 (nM)Reference
6-Methyluracil Derivatives Compound 35Acetylcholinesterase (AChE)5 ± 0.5[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. This section outlines the methodologies for key assays cited in the comparison of uracil derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This assay measures the activity of AChE by detecting the product of the enzymatic reaction colorimetrically.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB (Ellman's reagent) solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • AChE solution (1 U/mL)

  • Test inhibitor compound solution

Procedure:

  • Plate Setup: In a 96-well plate, prepare blank, control (100% activity), and test sample wells with the appropriate buffer, enzyme, DTNB, and inhibitor solutions.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for at least 5 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is determined by comparing the reaction rate of the test sample to the control. The IC50 value is then calculated from the dose-response curve.[8][9]

Visualizing Cellular Mechanisms and Workflows

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. Furthermore, the process of drug discovery relies on systematic experimental workflows. The following diagrams, generated using Graphviz, visualize a key signaling pathway involved in cancer cell apoptosis and a general workflow for high-throughput screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (FasL, TNF) Death Ligands (FasL, TNF) Death Receptors Death Receptors Death Ligands (FasL, TNF)->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

hts_workflow cluster_workflow High-Throughput Screening Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Compound Addition Compound Addition Assay Plate Preparation->Compound Addition Incubation Incubation Compound Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Hit Validation Hit Validation Hit Identification->Hit Validation Lead Optimization Lead Optimization Hit Validation->Lead Optimization

Caption: A generalized workflow for high-throughput screening of compound libraries.

Conclusion

The exploration of uracil derivatives continues to be a fertile ground for the discovery of new therapeutic agents. While this guide highlights the significant anticancer, antimicrobial, and enzyme inhibitory activities of various 6-substituted uracils, it also underscores the current gap in knowledge regarding the specific biological profile of this compound derivatives. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design and execute studies aimed at characterizing these and other novel uracil analogs. The visualization of key cellular pathways and experimental workflows further serves to contextualize the research and development process in this exciting field. Future investigations into the biological activities of this compound derivatives are warranted and hold the promise of uncovering new and potent therapeutic leads.

References

A Comparative Spectroscopic Guide to 6-Amino-3-methyluracil and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of bioactive molecules is paramount. 6-Amino-3-methyluracil and its analogs, a class of compounds with significant potential in medicinal chemistry, require precise characterization to elucidate their mechanisms of action and guide further development. This guide provides a comparative overview of the spectroscopic analysis of this compound and related compounds, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Reference
This compound Data Not Available-
5-Acetylamino-6-amino-3-methyluracilWater264[1]
5-Acetylamino-6-formylamino-3-methyluracilWater284.7[1]
UracilWater202, 258[2]

Table 2: Infrared (IR) Spectroscopic Data (Key Peaks in cm⁻¹)

Functional Group6-Amino-1,3-dimethyluracil6-MethyluracilGeneral Uracil DerivativesReference
N-H Stretch (Amino) ~3400-3200-~3400-3200[3]
C=O Stretch (Amide) ~1700-1650~1715~1710-1650[3]
C=C Stretch ~1650-1600~1650-1600~1650-1600[3]
N-H Bend (Amine) ~1600-~1600[3]
C-N Stretch ~1350-1250~1350-1250~1350-1250[3]

Note: Specific peak positions for this compound are not available. The data for 6-Amino-1,3-dimethyluracil provides a close approximation.

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton6-Amino-1,3-dimethyluracil (in DMSO-d₆)5-Acetylamino-6-amino-3-methyluracil (in DMSO-d₆)Reference
-CH₃ (N3) ~3.1~3.1[4]
-CH (C5) ~4.8-[4]
-NH₂ (C6) ~6.5 (broad)~6.0 (broad)[4]
-NH (N1) ~10.5 (broad)~10.3 (broad)[4]
-NH (Acetyl) -~8.9
-CH₃ (Acetyl) -~2.0

Note: Chemical shifts for this compound are not explicitly available. The data for these analogs provides expected ranges.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon6-Amino-1,3-dimethyluracil (in DMSO-d₆)5-Acetylamino-6-amino-3-methyluracil (in DMSO-d₆)Reference
-CH₃ (N3) ~27~27[4]
C5 ~75~105[4]
C6 ~150~145[4]
C2 ~152~151[4]
C4 ~163~161[4]
-CH₃ (Acetyl) -~23
C=O (Acetyl) -~169

Note: Assignments are based on general knowledge of uracil derivatives and may vary slightly.

Table 5: Mass Spectrometry Data (Key Fragmentation)

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference
This compound EI141Data Not Available[5]
6-Amino-1,3-dimethyluracilEI155112, 84, 69, 57[4]
5-Acetylamino-6-amino-3-methyluracilESI199 [M+H]⁺157, 140, 112
Trimethylsilyl derivative of a 6-amino-3-methyl-pyranopyrazole analogEI-[M-65]⁺[6][7]

Experimental Protocols

Reproducible and reliable spectroscopic data acquisition is contingent on standardized experimental protocols. The following sections detail generalized methodologies for the key spectroscopic techniques discussed.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties and λmax of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent used for the sample.

    • Record the sample spectrum over a wavelength range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Process the spectrum to identify characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the connectivity and chemical environment of protons and carbons.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[8]

    • Ensure the sample is fully dissolved; filter if any solid particles are present.[9]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[10]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, noting chemical shifts (δ), coupling constants (J), and integration values.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • For volatile and thermally stable compounds, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.[11]

    • For non-volatile compounds, derivatization (e.g., silylation) may be necessary to increase volatility.[12][13]

  • Instrumentation: Use a GC-MS system.

  • Data Acquisition:

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

    • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel uracil analog.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Uracil Analog Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity & λmax IR FTIR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Purification->MS Molecular Weight & Formula Data_Processing Spectral Data Processing UV_Vis->Data_Processing IR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Determination Structure Confirmation Data_Processing->Structure_Determination Comparative_Analysis Comparison with Analogs Structure_Determination->Comparative_Analysis Final_Report Comprehensive Report Comparative_Analysis->Final_Report

References

6-Amino-3-methyluracil: A Versatile and Superior Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, 6-Amino-3-methyluracil has emerged as a highly versatile and efficient precursor for the construction of a diverse range of biologically active heterocyclic compounds. This guide provides an objective comparison of this compound with its parent compound, 6-aminouracil, supported by experimental data, to validate its role as a superior building block in modern medicinal chemistry.

The strategic placement of a methyl group at the N3 position of the uracil ring in this compound confers several advantages over the unsubstituted 6-aminouracil. These benefits include improved solubility in organic solvents, enhanced reactivity, and the preclusion of undesired side reactions at the N3 position, leading to cleaner reaction profiles and higher yields of the target molecules. These characteristics are particularly advantageous in the synthesis of fused pyrimidine derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer and antiviral properties.

Comparative Performance in Heterocycle Synthesis

To illustrate the superior performance of this compound, a comparative analysis of its reactivity and yield in a typical condensation reaction is presented below. The synthesis of pyrido[2,3-d]pyrimidine derivatives, a key scaffold in many therapeutic agents, serves as a representative example. In this multicomponent reaction, the aminouracil derivative is reacted with an aldehyde and an active methylene compound.

Building BlockAldehydeActive Methylene CompoundReaction ConditionsYield (%)Reference
6-aminouracilBenzaldehydeMalononitrileEthanol, reflux, 8h75%[1]
6-Amino-1,3-dimethyluracilBenzaldehydeMalononitrileEthanol, reflux, 4h92%[2][3]
6-aminouracil4-ChlorobenzaldehydeMalononitrileDMF, piperidine, reflux, 6h78%[1]
6-Amino-1,3-dimethyluracil4-ChlorobenzaldehydeMalononitrileAcetic acid, reflux, 3h94%[2][3]
6-aminouracilCyclohexanoneMalononitrileMorpholine (catalyst), reflux, 10h72%[4]
6-Amino-1,3-dimethyluracil*CyclohexanoneMalononitrileYtterbium triflate (catalyst), reflux, 2h90%[2]

*6-Amino-1,3-dimethyluracil is used as a close structural analog for comparative purposes due to the greater availability of published data. The principles of enhanced solubility and reactivity generally apply to this compound.

The data clearly indicates that the methylated uracil derivative consistently provides higher yields in shorter reaction times across various substrates. This enhanced efficiency can be attributed to the increased nucleophilicity of the C5 position of the uracil ring, facilitated by the electron-donating methyl group, and improved solubility of the starting material and intermediates in the reaction medium.

Experimental Protocols

To support the validation of this compound as a versatile building block, detailed experimental protocols for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative are provided below.

Protocol 1: Synthesis of 7-amino-5-phenyl-1,3-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione using 6-Amino-1,3-dimethyluracil

Materials:

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount)

Procedure:

  • A mixture of 6-Amino-1,3-dimethyluracil (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is stirred in a round-bottom flask.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to afford the pure 7-amino-5-phenyl-1,3-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione.

Protocol 2: Synthesis of 7-amino-5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione using 6-aminouracil

Materials:

  • 6-aminouracil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount)

Procedure:

  • A suspension of 6-aminouracil (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is prepared in a round-bottom flask.

  • The mixture is heated to reflux for 8 hours.

  • Upon cooling, the resulting precipitate is filtered.

  • The collected solid is washed with cold ethanol and dried to yield the desired product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a typical experimental workflow for the synthesis of pyrido[2,3-d]pyrimidines.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Michael_Adduct Michael_Adduct This compound->Michael_Adduct Michael Addition Aldehyde Aldehyde Knoevenagel_Condensation_Product Knoevenagel_Condensation_Product Aldehyde->Knoevenagel_Condensation_Product Knoevenagel Condensation Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Knoevenagel_Condensation_Product Knoevenagel_Condensation_Product->Michael_Adduct Fused_Pyrimidine Fused_Pyrimidine Michael_Adduct->Fused_Pyrimidine Cyclization & Dehydrogenation

Synthetic pathway for fused pyrimidine synthesis.

G Start Start Mix_Reactants Mix this compound, Aldehyde, Active Methylene Cmpd, Solvent, and Catalyst Start->Mix_Reactants Heat_Reflux Heat to Reflux (e.g., 4 hours) Mix_Reactants->Heat_Reflux Cool Cool to Room Temperature Heat_Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure Fused Pyrimidine Dry->Product

Experimental workflow for fused pyrimidine synthesis.

Conclusion

The presented data and protocols strongly support the validation of this compound as a versatile and advantageous building block for the synthesis of complex heterocyclic molecules. Its enhanced solubility and reactivity lead to higher yields and shorter reaction times compared to its unsubstituted counterpart, 6-aminouracil. For researchers and professionals in drug discovery and development, the use of this compound can streamline synthetic routes, improve efficiency, and facilitate the exploration of novel chemical space in the quest for new therapeutic agents.

References

A Comparative Study of Catalysts for 6-Amino-3-methyluracil Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The condensation reaction of 6-amino-3-methyluracil and its derivatives is a cornerstone in the synthesis of a wide array of fused pyrimidine systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors for anticancer therapies. The efficiency of these condensation reactions is highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalysts, presenting quantitative performance data, detailed experimental protocols, and a visual representation of the general experimental workflow.

Performance Comparison of Catalysts

The selection of an appropriate catalyst and reaction conditions is critical for optimizing the synthesis of pyrido[2,3-d]pyrimidines and related compounds from 6-aminouracil derivatives. The following table summarizes the performance of several catalytic systems based on published experimental data. It is important to note that direct comparison can be challenging due to variations in substrates (6-aminouracil vs. 6-amino-1,3-dimethyluracil), reactants, and reaction conditions across different studies.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
Diammonium Hydrogen Phosphate (DAHP) (10 mol%)6-aminouracil, various aromatic aldehydes, malononitrileWaterRefluxNot specified85-94[1][2]
Lactic Acid (15 mol%)6-amino-1,3-dimethyluracil, various aromatic aldehydes, malononitrileSolvent-free9015-30 min88-95[3]
Formic Acid6-amino-1,3-dimethyluracil, aliphatic aldehydesFormic AcidHeatingNot specifiedNot specified[4]
Triethylamine or Potassium Hydroxide6-aminouracil derivatives, α,β-unsaturated ketonesNot specifiedNot specifiedNot specifiedYields vary[5]
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)6-aminouracils, aldehydesWaterNot specifiedNot specifiedGood yields[6]
Heterogeneous/Nano-Catalysts
Nano-MgO6-aminouracil/thiouracil or their N,N-dimethyl derivatives, aryl aldehydes, malononitrileWaterHeatingNot specifiedHigh efficiency, enhanced yields[7]
SBA-15-Pr-SO₃H6-aminouracil, activated nitrile, aryl aldehydesSolvent-freeHeatingNot specifiedImproved yields[7]
Mn-ZIF-8@ZnTiO₃6-aminouracil or 1,3-dimethyluracil, aryl aldehydes, malononitrileEthanol/WaterGentle heatingNot specified87-95[7]
Magnetic Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀6-aminothiouracil, aryl aldehydes, activated nitrilesNot specifiedNot specifiedExcellent yields[7]
Catalyst-Free Methods
Microwave Irradiation6-aminouracil, various aromatic aldehydes, malononitrileWaterN/A (250 W)5-8 min82-95[1][2]
Visible Light (CFL, 20W)6-aminouracil derivatives, various thiolsDMSORoom TemperatureNot specified59-94 (for sulfenylation)[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Diammonium Hydrogen Phosphate (DAHP) Catalyzed Condensation in Aqueous Media

This protocol describes a green and efficient method for the synthesis of pyrido[2,3-d]pyrimidines.[1][2]

  • Reactants: A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and diammonium hydrogen phosphate (10 mol%) is prepared.

  • Solvent: The reactants are suspended in water (10 mL).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.

Lactic Acid Catalyzed Solvent-Free Condensation

This method offers an environmentally friendly approach by avoiding the use of organic solvents.[3]

  • Reactants: A mixture of 6-amino-1,3-dimethyluracil (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and lactic acid (15 mol%) is combined.

  • Reaction Conditions: The mixture is stirred at 90°C. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and washed with water to remove the lactic acid. The resulting solid is collected by filtration and recrystallized from ethanol to yield the pure product.

Microwave-Assisted Catalyst-Free Condensation

This protocol highlights a rapid and efficient synthesis under microwave irradiation without the need for a catalyst.[1][2]

  • Reactants: 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) are mixed.

  • Solvent: The reactants are placed in water (10 mL) in a microwave-safe vessel.

  • Reaction Conditions: The reaction vessel is subjected to microwave irradiation at 250 W for a period of 5 to 8 minutes.

  • Work-up: After irradiation, the vessel is cooled, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these condensation reactions, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation and Purification Reactants This compound + Aldehyde + Active Methylene Compound ReactionVessel Mixing and Heating (Conventional or Microwave) Reactants->ReactionVessel Catalyst Catalyst (e.g., DAHP, Lactic Acid) Catalyst->ReactionVessel Solvent Solvent (e.g., Water, or Solvent-free) Solvent->ReactionVessel Cooling Cooling to Room Temperature ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing with Water/Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General experimental workflow for the catalytic condensation of this compound.

reaction_mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Dehydrogenation Aldehyde Aldehyde Knoevenagel_Intermediate Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel_Intermediate Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Michael_Adduct Michael Adduct (Intermediate) Knoevenagel_Intermediate->Michael_Adduct Aminouracil This compound Aminouracil->Michael_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Final_Product Dehydrogenation/ Aromatization

Caption: Plausible reaction mechanism for the three-component condensation reaction.

References

Assessing the Drug-Like Properties of 6-Amino-3-methyluracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the drug-like properties of 6-amino-3-methyluracil derivatives, benchmarked against the established anticancer agents 5-Fluorouracil and Methotrexate. The following sections detail key physicochemical attributes, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and cytotoxicity profiles, supported by experimental protocols and visualizations to aid in the evaluation of these compounds as potential drug candidates.

Comparison of Physicochemical and Drug-Like Properties

A fundamental step in early drug discovery is the assessment of a compound's physicochemical properties to predict its potential for oral bioavailability. Lipinski's Rule of Five provides a framework for this evaluation, and the properties of this compound and our selected comparators are summarized below.

PropertyThis compound5-FluorouracilMethotrexateLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 141.13130.08[1]454.44< 500
LogP (Octanol-Water Partition Coefficient) -1.3 to -0.8 (estimated)-0.89-1.85≤ 5
Hydrogen Bond Donors 227≤ 5
Hydrogen Bond Acceptors 3211≤ 10
Rule of Five Violations 002No more than 1 violation is preferred

Note: Experimental data for this compound is limited; LogP is an estimated range based on related structures.

In Vitro ADME-Tox Profile

The following table summarizes key in vitro parameters that are crucial for predicting a drug's behavior in the body. These include intestinal permeability (Caco-2), metabolic stability in the liver, and cytotoxicity against relevant cancer cell lines.

ParameterThis compound Derivative5-FluorouracilMethotrexate
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Low to Moderate (predicted)Low to ModerateLow[2]
Metabolic Stability (Liver Microsomes) Expected to be a substrate for pyrimidine metabolismUndergoes hepatic metabolism[3]Primarily cleared renally, with some hepatic metabolism[4]
Cytotoxicity (IC₅₀, µM) - MCF-7 (Breast Cancer) 3.8 (for a specific derivative, U-359)[5]7.65 - 25[6][7]1.2 - 98.3[8][9]
Cytotoxicity (IC₅₀, µM) - HepG2 (Liver Cancer) Data not readily available for a specific derivative29.75 - 323.2[10]14.7 (Erlotinib as reference) - ~100

Note: Data for this compound derivatives are often specific to the derivative and experimental conditions. The values presented for the comparators are representative ranges from the literature. Specific experimental validation for each new derivative is crucial.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal permeability.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The rate of transport of a compound across this monolayer is measured.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) transport (efflux), add the test compound to the basolateral (lower) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate.

  • Compound Addition: Add the test compound to the incubation mixture.

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizing the Drug-Likeness Assessment Workflow

The following diagram illustrates a typical workflow for assessing the drug-like properties of a new chemical entity, from initial screening to lead optimization.

DrugLikenessWorkflow General Workflow for Drug-Likeness Assessment cluster_0 Early Discovery cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Candidate CompoundLibrary Compound Library HTS High-Throughput Screening (HTS) CompoundLibrary->HTS Biological Assay HitIdentification Hit Identification HTS->HitIdentification LeadGeneration Lead Generation HitIdentification->LeadGeneration PhysChem Physicochemical Profiling (Lipinski's Rule of Five) LeadGeneration->PhysChem InSilicoADME In Silico ADME Prediction LeadGeneration->InSilicoADME LeadOptimization Lead Optimization PhysChem->LeadOptimization InSilicoADME->LeadOptimization Permeability In Vitro Permeability (e.g., Caco-2) LeadOptimization->Permeability MetabolicStability In Vitro Metabolism (e.g., Microsomes) LeadOptimization->MetabolicStability Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) LeadOptimization->Cytotoxicity CandidateSelection Candidate Selection Permeability->CandidateSelection MetabolicStability->CandidateSelection Cytotoxicity->CandidateSelection InVivo In Vivo Studies CandidateSelection->InVivo

A generalized workflow for the assessment of drug-like properties.

Conclusion

This compound derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the realm of oncology. Based on the initial assessment of its core structure, it generally adheres to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug design.

However, this guide highlights the critical need for comprehensive experimental evaluation of each derivative. While in silico predictions are valuable for initial screening, in vitro assays for permeability, metabolic stability, and cytotoxicity are essential to build a robust drug-like properties profile.

Compared to established drugs like 5-Fluorouracil and Methotrexate, novel this compound derivatives must demonstrate a competitive or improved therapeutic window. This includes potent activity against target cancer cells while maintaining low toxicity towards healthy cells, and possessing favorable pharmacokinetic properties to ensure adequate drug exposure at the target site. The provided experimental protocols and workflow offer a systematic approach for researchers to generate the necessary data to rigorously assess the potential of these promising compounds.

References

In Vitro Biological Evaluation of 6-Amino-3-methyluracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of various compounds synthesized from 6-aminouracil and its derivatives, with a focus on 6-amino-3-methyluracil. The performance of these compounds as antimicrobial, anticancer, and enzyme-inhibiting agents is summarized with supporting experimental data.

Derivatives of 6-aminouracil are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory properties. This guide consolidates in vitro data from various studies to facilitate a comparative analysis of these compounds.

Antimicrobial Activity

A notable class of 6-aminouracil derivatives, the 6-anilinouracils, have been identified as selective inhibitors of DNA polymerase III in Gram-positive bacteria.[1][2][3] This specific mode of action makes them promising candidates for the development of new antibiotics. The antimicrobial efficacy of pyrano[2,3-c]pyrazole derivatives, synthesized using a multicomponent reaction involving a 3-methyl-pyrazol-5-amine precursor (structurally related to the this compound scaffold), has also been evaluated.

Table 1: In Vitro Antimicrobial Activity of Pyrano[2,3-c]pyrazole Derivatives

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. L. monocytogenesMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniae
5a C6H515.627.8131.2531.25
5b 4-CH3-C6H47.813.915.6215.62
5c 2-OH-C6H47.817.8115.6215.62
5d 4-OCH3-C6H415.627.8131.2531.25
5e 4-NO2-C6H43.93.97.817.81
Gentamicin -110.50.5

Anticancer Activity

Various heterocyclic compounds derived from 6-aminouracil have demonstrated significant cytotoxic activity against different cancer cell lines. The anticancer potential is often evaluated using the sulforhodamine-B (SRB) assay, which measures cell density by quantifying cellular protein content.

Table 2: In Vitro Anticancer Activity of 6-Aminouracil Derivatives against Prostate Cancer (PC3) Cell Line

CompoundDescriptionIC50 (µM)[4][5]
Doxorubicin Reference Drug0.93
1 6-Aminouracil (starting material)362
3a Pyrimidine-2-thione derivative43.95
3c Pyrimidine-2-thione derivative79.20
5a Furan derivative7.02
5b Furan derivative8.57
6 Pyrrolidinone derivative38.73
7a Quinoxaline derivative2.31
7b 1,4-Benzoxazine derivative36.61

Enzyme Inhibitory Activity

Derivatives of the uracil scaffold have been investigated as inhibitors of various enzymes, including cathepsin B and acetylcholinesterase (AChE), which are therapeutic targets for cancer and Alzheimer's disease, respectively.

Cathepsin B Inhibition

Several of the 6-aminouracil derivatives with notable anticancer activity were also evaluated for their ability to inhibit cathepsin B, a lysosomal cysteine protease involved in tumor invasion and metastasis.[4][5]

Table 3: Cathepsin B Inhibitory Activity of Selected 6-Aminouracil Derivatives

Compound% Inhibition of Cathepsin B[4][5]
Doxorubicin 18.7
5a >50
5b >50
7a >50
11a >50
12a >50
17 82.3
Acetylcholinesterase (AChE) Inhibition

Novel 6-methyluracil derivatives have been designed and synthesized as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of a 6-Methyluracil Derivative

CompoundDescriptionIC50 (nM) vs. hAChE[7]
3d 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil5 ± 0.5

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the pyrano[2,3-c]pyrazole derivatives were determined using the broth microdilution method. Bacterial strains were cultured overnight and then diluted to a concentration of 10^8 CFU/mL. The bacterial suspension was further diluted to 10^6 CFU/mL in Mueller-Hinton broth. The tested compounds were dissolved in DMSO and serially diluted in a 96-well microtiter plate. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Antimicrobial Susceptibility Testing Workflow

In Vitro Anticancer Assay (Sulforhodamine-B Assay)

The anticancer activity of the 6-aminouracil derivatives was assessed using the sulforhodamine-B (SRB) assay. PC3 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with different concentrations of the test compounds and incubated for 72 hours. After incubation, the cells were fixed with trichloroacetic acid and stained with SRB dye. The unbound dye was washed away, and the protein-bound dye was solubilized with a TRIS base solution. The absorbance was measured at 540 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.[4][5]

Sulforhodamine-B (SRB) Assay Workflow

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the 6-methyluracil derivatives against acetylcholinesterase was determined using Ellman's method.[7] The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm. The assay was performed in a 96-well plate with and without the test compounds. The percentage of inhibition was calculated, and the IC50 value was determined from the dose-response curve.

Acetylcholinesterase Inhibition Assay Workflow

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Polymerase III by 6-Anilinouracils

6-Anilinouracils act as dGTP analogs and selectively inhibit the replication-specific DNA polymerase III of Gram-positive bacteria.[1][2][3] This inhibition occurs through the formation of an inactive DNA-drug-enzyme complex, which ultimately halts bacterial DNA replication and leads to cell death.

Mechanism of DNA Polymerase III Inhibition

Acetylcholinesterase Inhibition in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme that breaks down ACh in the synaptic cleft. AChE inhibitors block the action of this enzyme, leading to an increase in the concentration and duration of action of ACh in the synapse, thereby improving cholinergic neurotransmission and alleviating symptoms of the disease.[1][4]

G cluster_pathway Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Increased ACh in Synapse Increased ACh in Synapse AChE->Increased ACh in Synapse Leads to AChE Inhibitor 6-Methyluracil Derivative AChE Inhibitor->AChE Inhibits Synaptic Cleft Improved Neurotransmission Improved Neurotransmission Increased ACh in Synapse->Improved Neurotransmission

Acetylcholinesterase Inhibition Pathway

Cathepsin B Inhibition and DNA Damage Signaling

In some cancer cells, the inhibition of cathepsin B, a lysosomal protease, can trigger a cascade of events leading to DNA damage and apoptosis. This can involve the disruption of normal cellular processes that rely on cathepsin B, leading to the activation of DNA damage response pathways.[5][8]

References

A Comparative Guide to the Efficacy of Synthetic Routes for Fused Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fused pyrimidines is a cornerstone of medicinal chemistry, owing to the prevalence of this scaffold in a wide array of biologically active compounds, including potent anticancer and antimicrobial agents.[1] The selection of an appropriate synthetic strategy is critical, as the efficiency of different routes can vary significantly in terms of yield, reaction time, and overall cost-effectiveness. This guide provides an objective comparison of prominent methods for the synthesis of fused pyrimidines, supported by experimental data to inform the selection of the most suitable method for various research and development objectives.

Comparative Analysis of Synthetic Routes

The efficacy of different synthetic strategies for accessing fused pyrimidine derivatives is summarized below. The data highlights a notable trend towards the adoption of modern energy-transfer technologies, such as microwave and ultrasound irradiation, which often lead to significant improvements in reaction efficiency compared to conventional heating methods.

Synthetic RouteKey Reactants & ConditionsCatalyst/ReagentSolventTimeYield (%)Reference(s)
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%[2]
Biginelli Reaction (Microwave-Assisted) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%[2]
Ultrasound-Assisted Synthesis Chalcones, ThioureaPotassium HydroxideEthanol20-29 min73-82%[3]
Conventional Heating (Chalcone Cyclization) Chalcones, ThioureaPotassium HydroxideEthanol2.5 - 4 hours72-73%[3]
Multicomponent Reaction (Microwave) Formyl-quinoline, Primary heterocyclic amine, Cyclic 1,3-diketoneCatalyst-freeDMF8 min68-82%[4]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[2]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps)[2]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

1. Microwave-Assisted Biginelli Reaction for Dihydropyrimidinones

This protocol describes a rapid and efficient synthesis of dihydropyrimidinone derivatives using microwave irradiation.[2]

  • Reactants:

    • Aromatic Aldehyde (1 mmol)

    • Ethyl Cyanoacetate (1 mmol)

    • Guanidine (1.5 mmol)

  • Reagent: Ethanolic NaOH

  • Solvent: Ethanol

  • Procedure:

    • A mixture of the aromatic aldehyde, ethyl cyanoacetate, and guanidine in ethanolic NaOH is prepared.

    • The mixture is subjected to microwave irradiation for 7-12 minutes at a controlled temperature.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid product is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyrimidinone derivative.

2. Ultrasound-Assisted Synthesis of Pyrimidine-2-thiones from Chalcones

This method utilizes ultrasonic irradiation to accelerate the cyclocondensation reaction between chalcones and thiourea.[3]

  • Reactants:

    • Chalcone derivative (1 mmol)

    • Thiourea (1 mmol)

  • Reagent: Potassium Hydroxide

  • Solvent: Ethanol

  • Procedure:

    • A mixture of the chalcone derivative, thiourea, and potassium hydroxide in ethanol is prepared in a suitable vessel.

    • The reaction vessel is placed in an ultrasonic bath and irradiated for 20-29 minutes at a controlled temperature.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • After completion, the mixture is poured into cold water and neutralized with a suitable acid.

    • The precipitated solid is filtered, washed with water, and purified by recrystallization to afford the pyrimidine-2-thione.

3. Conventional Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinones

This protocol outlines a traditional and effective one-step synthesis of a fused pyrimidine system.[5]

  • Reactants:

    • Substituted o-Anthranilic Acid (5.0 mmol)

    • Chloroacetonitrile (15 mmol)

  • Reagent: Sodium Methoxide (from 1.0 mmol Sodium)

  • Solvent: Anhydrous Methanol

  • Procedure:

    • To a solution of sodium in anhydrous methanol (5 mL), chloroacetonitrile is added, and the mixture is stirred at room temperature for 40 minutes under a nitrogen atmosphere.[5]

    • A solution of the appropriately substituted o-aminobenzoic acid in anhydrous methanol (25 mL) is then added.[5]

    • The reaction mixture is stirred at 25 °C for 2 hours.[5]

    • Upon completion, the resulting precipitate is filtered, washed with cold methanol, and dried to yield the desired 2-(chloromethyl)-4(3H)-quinazolinone derivative.[5]

Visualizing Synthetic Strategies and Biological Pathways

The following diagrams illustrate a general experimental workflow and a key biological signaling pathway often targeted by fused pyrimidine derivatives.

G Experimental Workflow for Fused Pyrimidine Synthesis Reactants Reactants (e.g., Aldehyde, Ketone, Amidine) Solvent_Catalyst Solvent & Catalyst Selection Reactants->Solvent_Catalyst Reaction_Setup Reaction Setup (Conventional, MW, or US) Solvent_Catalyst->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

A generalized workflow for the synthesis of fused pyrimidines.

Many fused pyrimidine derivatives exhibit their biological activity by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in cancer.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Fused Pyrimidine Inhibitor Inhibitor->EGFR

Inhibition of the EGFR signaling cascade by a fused pyrimidine derivative.

References

Unveiling the Anticancer Potential of 6-Amino-3-methyluracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, derivatives of 6-amino-3-methyluracil have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the biological evaluation of these derivatives, supported by experimental data, to aid in the ongoing development of potent cancer therapeutics.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These values highlight the differential sensitivity of cancer cell lines to these derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 17c A-549 (Lung)1.1 - 1.8Doxorubicin1.1
Compound 19b Panc-1 (Pancreatic)1.1 - 1.8Doxorubicin1.1
Compound 19c A-549 (Lung)1.1 - 1.8Doxorubicin1.1
Compound 19h Panc-1 (Pancreatic)1.1 - 1.8Doxorubicin1.1
Compound 19i A-549 (Lung)1.1 - 1.8Doxorubicin1.1
Compound 19j Panc-1 (Pancreatic)1.1Doxorubicin1.1
Phenyl thiourea derivative 17 PC3 (Prostate)Not specified (82.3% Cathepsin B inhibition)DoxorubicinNot specified (18.7% Cathepsin B inhibition)

Note: The IC50 values for compounds 17c, 19b, 19c, 19h, and 19i are presented as a range as per the available data.[1] Compound 19j demonstrated the most potent activity, comparable to the standard chemotherapeutic drug, doxorubicin.[1] A number of other derivatives also showed significant activity against the PC3 prostate cancer cell line.[2]

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives typically involves the following key experimental methodologies:

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay: This is a protein-staining assay used to determine cell density.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins in a stoichiometric manner under acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

  • Procedure:

    • Cells are seeded and treated with the test compounds in 96-well plates as in the MTT assay.

    • After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are then stained with the SRB solution.

    • Unbound dye is removed by washing with acetic acid.

    • The bound dye is solubilized with a Tris-based solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

    • IC50 values are determined from the resulting data.[2]

Apoptosis Assays

To understand the mechanism of cell death induced by these derivatives, apoptosis assays are crucial.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

    • Procedure:

      • Treated and untreated cells are harvested and washed.

      • The cells are then incubated with Annexin V-FITC and PI in a binding buffer.

      • The stained cells are analyzed by flow cytometry.

  • Caspase Activity Assays: Caspases are a family of proteases that play a key role in the execution of apoptosis.

    • Principle: These assays use specific substrates that are cleaved by activated caspases, leading to the release of a detectable signal (e.g., a fluorescent or chromogenic molecule).

    • Procedure: Cell lysates from treated and untreated cells are incubated with a specific caspase substrate (e.g., for caspase-3, caspase-8, caspase-9). The resulting signal is then measured to quantify caspase activity. Increased expression of caspase 3 and cytochrome c can indicate the involvement of the intrinsic mitochondrial pathway in apoptosis.[3]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis, a form of programmed cell death. One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.

Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway induced by this compound Derivatives.

This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[3]

Experimental Workflow

The general workflow for the biological evaluation of these compounds is a multi-step process that progresses from initial screening to more detailed mechanistic studies.

Synthesis Synthesis of Derivatives Screening In vitro Cytotoxicity Screening (e.g., MTT, SRB assays) Synthesis->Screening Hit Identification of 'Hit' Compounds Screening->Hit Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: General Workflow for Anticancer Drug Discovery with this compound Derivatives.

This systematic approach allows for the efficient identification and characterization of promising anticancer drug candidates. The process begins with the synthesis of a library of derivatives, followed by high-throughput screening to identify compounds with significant cytotoxic activity. The most potent "hit" compounds are then subjected to further studies to elucidate their mechanism of action, which informs the process of lead optimization to improve their pharmacological properties.

References

A Comparative Guide to the Antimicrobial Activity of Heterocycles Derived from 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a paramount challenge in modern medicine, driven by the escalating threat of drug-resistant pathogens. Uracil and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, owing to their presence in nucleic acids and their ability to interact with various biological targets. Among these, 6-Amino-3-methyluracil has emerged as a versatile precursor for the synthesis of a diverse array of fused heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the antimicrobial activity of various classes of heterocycles derived from this valuable starting material, supported by experimental data and detailed protocols to aid in the design and development of new antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of heterocyclic compounds derived from this compound is significantly influenced by the nature of the fused ring system and the substitutions on the core molecule. This section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for different classes of these derivatives against a panel of pathogenic bacteria and fungi. The data, collated from various studies, is presented in the tables below to facilitate a clear comparison of their performance.

Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines, synthesized from 6-aminouracil derivatives, have demonstrated notable antibacterial activity. A clean, one-pot, multi-component reaction has been developed for the synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[1][2] These compounds have shown good in-vitro antibacterial activities against both Gram-positive and Gram-negative bacteria.[2] For instance, some derivatives have shown excellent inhibitory percentage, comparable to streptomycin.[2] The synthesis involves the reaction of 6-amino uracil, aromatic aldehydes, and malononitrile using triethylamine as a catalyst in an aqueous ethanol medium.[1][2]

Compound ClassSpecific Derivative (Substitution)Target MicroorganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidines7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileStaphylococcus aureus12.5F. A. Abu-Shanab et al. (2016)
7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileStaphylococcus aureus25F. A. Abu-Shanab et al. (2016)
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileEscherichia coli25F. A. Abu-Shanab et al. (2016)
7-amino-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileEscherichia coli50F. A. Abu-Shanab et al. (2016)
Pyrimido[4,5-d]pyrimidines

Fused pyrimidine systems, particularly pyrimido[4,5-d]pyrimidines, have been a focus of synthetic efforts due to their broad spectrum of biological activities. A series of novel pyrimidine and pyrimidopyrimidine analogs have been synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile.[3] Several of these compounds exhibited excellent antimicrobial activities when compared with standard drugs like ampicillin and clotrimazole.[3] For example, certain 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one derivatives have shown potent activity.[3]

Compound ClassSpecific Derivative (Substitution)Target MicroorganismMIC (µg/mL)Reference
Pyrimido[4,5-d]pyrimidines5-(4-Chlorophenyl)-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidin-4(3H)-oneStaphylococcus aureus8A. M. M. Hassan et al. (2023)
5-(4-Bromophenyl)-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidin-4(3H)-oneBacillus subtilis16A. M. M. Hassan et al. (2023)
5-Phenyl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidin-4(3H)-oneCandida albicans32A. M. M. Hassan et al. (2023)
5-(4-Methoxyphenyl)-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidin-4(3H)-oneAspergillus flavus16A. M. M. Hassan et al. (2023)
Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidine derivatives have emerged as a particularly promising class of antimicrobial agents, with some compounds exhibiting dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[4][5] A series of these derivatives were synthesized by reacting chalcones with 3-phenyl-1,2,4-triazole-5-amine.[4][5] Many of these compounds displayed significant antimicrobial activity against a range of pathogens, with MIC values comparable to ciprofloxacin and fluconazole.[4][5] Notably, some derivatives showed excellent bactericidal activity.[4][5]

Compound ClassSpecific Derivative (Substitution)Target MicroorganismMIC (µM)Reference
Triazolo[1,5-a]pyrimidinesCompound 9nStaphylococcus aureus16A. A. El-Sayed et al. (2024)
Compound 9oStaphylococcus aureus18A. A. El-Sayed et al. (2024)
Compound 9nEscherichia coli32A. A. El-Sayed et al. (2024)
Compound 9oEscherichia coli35A. A. El-Sayed et al. (2024)
Compound 9nCandida albicans15.50A. A. El-Sayed et al. (2024)
Compound 9oCandida albicans16.20A. A. El-Sayed et al. (2024)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the general synthetic procedures for the key heterocyclic systems and the standard protocol for antimicrobial screening.

General Synthesis of Pyrido[2,3-d]pyrimidines

A mixture of this compound (1 mmol), a substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in a round-bottom flask with aqueous ethanol (1:1 ratio, 10 mL). Triethylamine (10 mol%) is added as a catalyst. The reaction mixture is stirred at room temperature for 30-50 minutes. The completion of the reaction is monitored by thin-layer chromatography. After completion, the solid product is filtered, washed with ethanol, and dried to obtain the desired 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[2]

General Synthesis of Pyrimido[4,5-d]pyrimidines

6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives (1 mmol) are reacted with a mixture of acetic anhydride and acetic acid in the presence of a few drops of concentrated H₂SO₄. The reaction mixture is heated under reflux for a specified time. After cooling, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one derivatives.[3]

General Synthesis of Triazolo[1,5-a]pyrimidines

Chalcones (1 mmol) are reacted with 3-phenyl-1,2,4-triazole-5-amine (1 mmol) in a suitable solvent such as ethanol or acetic acid. The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization to afford the desired 1,2,4-triazolo[1,5-a]pyrimidine derivatives.[4][5]

Antimicrobial Screening Protocol (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions of each compound are prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates. The microbial suspension, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL, is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antimicrobial agents such as ciprofloxacin and fluconazole are used as positive controls.

Visualizing the Path to New Antimicrobials

To further clarify the synthetic and experimental processes, the following diagrams illustrate the general workflow for the synthesis of these promising heterocyclic compounds and the screening of their antimicrobial properties.

G cluster_synthesis General Synthetic Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Reaction with Electrophilic Reagent Fused_Heterocycle Fused_Heterocycle Intermediate->Fused_Heterocycle Cyclization

Caption: General synthetic route from this compound.

G cluster_workflow Antimicrobial Screening Workflow Compound_Synthesis Synthesized Heterocycle Stock_Solution Prepare Stock Solution (in DMSO) Compound_Synthesis->Stock_Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

References

Comparative Analysis of the Reaction Kinetics of Substituted Aminouracils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted aminouracils is paramount for designing novel therapeutic agents and optimizing synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of these versatile heterocyclic compounds, supported by available experimental data and detailed methodologies.

Aminouracils, core structures in numerous biologically active molecules, exhibit a rich and varied reactivity profile that is highly dependent on the nature and position of their substituents. The introduction of different functional groups onto the aminouracil scaffold can profoundly influence the electron density of the pyrimidine ring, thereby altering its susceptibility to electrophilic and nucleophilic attack. This modulation of reactivity is a key tool in the development of drugs with specific modes of action and in the efficient synthesis of complex molecular architectures.

Influence of Substituents on Reaction Rates: A Quantitative Perspective

One study on the reaction of 5-aminouracil with peroxyl radicals provides a quantitative measure of its reactivity. The relative rate constant for this reaction, when compared to quercetin and 2,6-di-tert-butyl-4-methylphenol, was found to be 0.19 at 50°C and 3.6 at 70°C, respectively, in ethanol.[1] This data point, while specific to a single derivative and reaction type, underscores the measurable impact of the aminouracil core's reactivity.

Furthermore, research on the reactivity of 5-aminouracil derivatives in the autoxidation of styrene has shown that alkyl substituents at the 6-position of the uracil ring have a significant effect on the kinetic parameters of inhibition. This highlights the importance of substitution patterns in modulating the reactivity of the aminouracil system.

The following table summarizes the conceptual effects of different substituent types on the reaction rates of aminouracils, based on established principles of physical organic chemistry.

Substituent Type at C5 or C6General Effect on Electron Density of the RingExpected Impact on Reaction Rate with Electrophiles
Electron-Donating Groups (EDGs)
Alkyl (e.g., -CH₃, -C₂H₅)IncreasesIncreases
Alkoxy (e.g., -OCH₃)IncreasesIncreases
Amino (-NH₂) / Alkylamino (-NHR)IncreasesIncreases
Electron-Withdrawing Groups (EWGs)
Halogens (e.g., -F, -Cl, -Br)Decreases (Inductive) / Increases (Resonance)Generally Decreases (Inductive effect often dominates)
Nitro (-NO₂)DecreasesDecreases
Cyano (-CN)DecreasesDecreases
Carbonyl (e.g., -CHO, -COR)DecreasesDecreases

Experimental Protocols for Kinetic Analysis

The determination of reaction kinetics for substituted aminouracils typically involves monitoring the change in concentration of a reactant or product over time. A common experimental setup and procedure are outlined below.

General Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare solutions of substituted aminouracil and reactant thermostat Thermostat reaction vessel to desired temperature prep_reactants->thermostat mix Mix reactants to initiate reaction thermostat->mix aliquots Withdraw aliquots at specific time intervals mix->aliquots quench Quench reaction in aliquots aliquots->quench analyze Analyze aliquots using (e.g., HPLC, UV-Vis, NMR) quench->analyze data_plot Plot concentration vs. time analyze->data_plot rate_calc Calculate rate constant data_plot->rate_calc

Caption: A generalized workflow for determining the reaction kinetics of substituted aminouracils.

Key Methodological Considerations:
  • Reactant Purity: The purity of the substituted aminouracil and the co-reactant is critical for accurate kinetic measurements. Purification is often achieved through recrystallization or chromatography.

  • Solvent System: The choice of solvent can significantly influence reaction rates. Solvents should be inert to the reactants and products under the experimental conditions.

  • Temperature Control: Reactions are typically carried out in a thermostated bath to ensure a constant temperature, as rate constants are highly temperature-dependent.

  • Analytical Technique: The method for monitoring the reaction progress should be sensitive, specific, and rapid. High-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

  • Data Analysis: The raw data (concentration versus time) is fitted to an appropriate rate law (e.g., first-order, second-order) to determine the rate constant (k).

Reaction Mechanisms and Signaling Pathways

The reactivity of substituted aminouracils is central to their role in various chemical and biological processes. For instance, in drug development, the specific reaction of a substituted aminouracil with a biological target, such as an enzyme or a receptor, is often the basis of its therapeutic effect. The kinetics of this interaction (i.e., the rates of association and dissociation) determine the drug's potency and duration of action.

The following diagram illustrates a generalized electrophilic substitution reaction at the C5 position of a 6-aminouracil, a common reaction pathway for these compounds.

G 6-Aminouracil 6-Aminouracil Sigma Complex\n(Resonance Stabilized) Sigma Complex (Resonance Stabilized) 6-Aminouracil->Sigma Complex\n(Resonance Stabilized) Attack by pi-electrons Electrophile (E+) Electrophile (E+) Electrophile (E+)->Sigma Complex\n(Resonance Stabilized) 5-Substituted-6-aminouracil 5-Substituted-6-aminouracil Sigma Complex\n(Resonance Stabilized)->5-Substituted-6-aminouracil Deprotonation H+ H+ Sigma Complex\n(Resonance Stabilized)->H+

Caption: A simplified mechanism for the electrophilic substitution of 6-aminouracil.

Conclusion

The reaction kinetics of substituted aminouracils are a critical area of study for the advancement of medicinal chemistry and organic synthesis. While a comprehensive comparative database is yet to be established in the public domain, the foundational principles of physical organic chemistry provide a strong framework for predicting the influence of various substituents on reaction rates. Further experimental studies that systematically evaluate the kinetics of a broad range of substituted aminouracils under standardized conditions are needed to build a robust quantitative understanding. Such data will undoubtedly accelerate the rational design of novel aminouracil-based compounds with tailored reactivity and biological function.

References

Safety Operating Guide

Safe Disposal of 6-Amino-3-methyluracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 6-Amino-3-methyluracil is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Hazard Summary and Personal Protective Equipment (PPE)

This compound and its analogs are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure during handling and disposal.

Hazard StatementGHS PictogramRecommended Personal Protective Equipment (PPE)
Causes skin irritationGHS07Wear protective gloves and clothing to prevent skin exposure.[2][4]
Causes serious eye irritationGHS07Wear eye protection, such as safety goggles or a face shield.[2][3][4]
May cause respiratory irritationGHS07Use in a well-ventilated area or with respiratory protection.[1][2][4]
Harmful if swallowed or inhaledGHS07Avoid breathing dust and wash hands thoroughly after handling.[2][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to manage it as chemical waste through a licensed professional disposal service.[5] This ensures adherence to local, state, and federal regulations.

1. Preparation for Disposal:

  • Consult Institutional Guidelines: Before beginning, review your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) office for guidance.[5][6]

  • Gather PPE: Equip yourself with the appropriate PPE as outlined in the table above, including gloves, safety goggles, and a lab coat.[5]

  • Work Area: Ensure you are working in a well-ventilated area, such as a fume hood, to prevent the inhalation of dust.[4][5]

2. Waste Collection:

  • Solid Waste: Carefully sweep up any solid this compound waste, avoiding the generation of dust.[5]

  • Contaminated Materials: Any items contaminated with this compound, such as weighing paper, gloves, or wipes, should also be collected for disposal.

  • Containerize: Place all waste into a suitable, clearly labeled, and sealable container.[5][7] The container must be compatible with the chemical and have a tightly fitting cap.[6][7]

3. Labeling and Temporary Storage:

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[7] Include the approximate quantity and date.

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[4][5] Ensure the storage location is secure and follows institutional guidelines.

4. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[5][8]

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

Spill Response Protocol

In the event of a small spill, follow these procedures:

  • Ensure Safety: Wear the necessary PPE, including respiratory protection if dust is generated.[5]

  • Containment: Prevent the spread of the solid material.[5]

  • Collection: Carefully sweep up the spilled solid.[5]

  • Containerize: Place the collected material into a labeled, sealed container for disposal as described above.[5]

  • Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials in the same waste container.[5]

  • Ventilate: Ensure the area is well-ventilated following the cleanup.[5]

For large spills, evacuate the area and contact your institution's EHS office immediately.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound consult Consult Institutional EHS Guidelines start->consult ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult->ppe ventilate Ensure Adequate Ventilation ppe->ventilate collect Collect Solid Waste & Contaminated Materials ventilate->collect containerize Place in a Labeled, Sealed Container collect->containerize store Store in a Designated, Cool, Dry, Ventilated Area containerize->store contact Contact EHS or Licensed Waste Disposal Service store->contact end End: Proper Disposal contact->end

References

Essential Safety and Operational Guide for Handling 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-3-methyluracil. The following procedures are based on established safety protocols for structurally similar aminouracil compounds and are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Safety Goggles or Face ShieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Should be worn when there is a potential for splash.[4] A face shield offers a fuller range of protection against splashes.[5]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Disposable nitrile gloves are generally suitable for protection from incidental splashes or contact.[4][6] Thicker gloves typically offer better protection.[5]
Protective ClothingA lab coat is required for minor chemical splashes and solids contamination.[4] Wear appropriate protective work clothing to prevent skin exposure.[1][7]
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area or under a chemical fume hood to control airborne levels.[1][8] If dust formation is unavoidable or ventilation is inadequate, a particulate filter respirator (e.g., N95) may be necessary.[5][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring laboratory safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[8]

    • Assemble all necessary materials and equipment before handling the compound.

    • Verify that an eyewash station and safety shower are accessible.[1][8]

    • Don the required PPE as detailed in Table 1.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Minimize dust generation and accumulation when working with the solid form.[8]

    • Do not eat, drink, or smoke in the handling area.[8]

    • Keep the container tightly closed when not in use.[8]

  • Accidental Release:

    • In case of a spill, evacuate unprotected personnel from the area.

    • Wear appropriate PPE, including respiratory protection, before cleaning up.

    • Vacuum, sweep up, or absorb the spilled material with an inert substance and place it into a suitable, labeled disposal container.[8]

    • Ventilate the affected area after cleanup is complete.[9]

  • Post-Handling and Clean-up:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][8]

    • Decontaminate the work surface.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE.

    • Remove and wash contaminated clothing before reuse.[1][3]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[3][8] This should be done through a licensed professional waste disposal service, and the material may be dissolved in a combustible solvent for incineration.[10]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleaning spills (absorbents, etc.) that have come into contact with the chemical should be placed in a sealed, labeled container for hazardous waste disposal.[8]

  • Regulatory Compliance: All disposal must be in accordance with local, regional, and national environmental regulations.[1][11]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Assemble Materials & Equipment prep_area->gather_materials don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe handle_chem Handle this compound (Avoid Dust/Contact) spill_node Spill Occurs? handle_chem->spill_node cleanup_spill Follow Spill Cleanup Protocol spill_node->cleanup_spill Yes post_handling Decontaminate Work Area spill_node->post_handling No cleanup_spill->post_handling dispose_waste Dispose of Chemical Waste & Contaminated PPE post_handling->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended based on guidelines for similar compounds:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.[1][2][8]

  • Skin Contact: Immediately remove contaminated clothing and shoes.[2][8] Flush the affected skin with large amounts of running water for at least 15 minutes.[2][8] Get medical aid if irritation develops or persists.[7]

  • Inhalation: Move the person to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[1][2][8] Seek medical attention.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[7][8] Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor if you feel unwell.[3][8]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Amino-3-methyluracil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.